molecular formula C17H16Cl2N4O2 B10824762 G140

G140

Cat. No.: B10824762
M. Wt: 379.2 g/mol
InChI Key: NVPFAXHXXODQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G140 is a useful research compound. Its molecular formula is C17H16Cl2N4O2 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

1-[6,7-dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

InChI

InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3

InChI Key

NVPFAXHXXODQRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=C(C3=C2C4=C(N3)CCN(C4)C(=O)CO)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

G140: A Technical Guide to its Mechanism as a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of G140, a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). The cGAS-STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic invasion and cellular damage. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a prime therapeutic target.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of human cGAS.[1][2] Its primary mechanism involves binding to the catalytic pocket of the cGAS enzyme.[1][2] This catalytic site is where the substrates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), would normally bind to be synthesized into the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] By occupying this active site, this compound physically obstructs the entry of ATP and GTP, thereby preventing the synthesis of cGAMP and halting the downstream inflammatory signaling cascade.[1]

Co-crystallization studies of closely related compounds have elucidated that inhibitors of this chemotype occupy the catalytic pocket.[1][2] Further mechanistic insights have revealed a mixed mode of inhibition for this class of compounds; they are ATP-uncompetitive and GTP-competitive.[3] This suggests that these inhibitors bind to the cGAS-ATP complex and compete with GTP for binding to the active site, contributing to their potent and specific inhibition of human cGAS.[3]

Quantitative Data Summary

This compound exhibits high potency against human cGAS (h-cGAS) with notable selectivity over its murine counterpart (m-cGAS).[1][4] The following table summarizes the key quantitative data for this compound.

Assay Type Target/Cell Line IC50 Value
Biochemical AssayHuman cGAS (h-cGAS)14.0 nM[1][4][5]
Biochemical AssayMouse cGAS (m-cGAS)442 nM[1][4][5]
Cellular Assay (IFNB1 mRNA)Human THP-1 Monocytes1.70 µM[1][4][5]
Cellular Assay (NF-κB reporter)Human THP-1 Monocytes1.36 µM[5][6]
Cellular AssayHuman Primary Macrophages0.86 µM[1][4]

Signaling Pathway and Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates This compound This compound This compound->cGAS Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs Induces Transcription Biochemical_Assay_Workflow A Prepare Reaction Mix (Buffer, dsDNA, ATP, GTP) B Add Serially Diluted this compound A->B C Initiate with Recombinant cGAS B->C D Incubate at 37°C C->D E Quench Reaction D->E F Quantify cGAMP (Mass Spectrometry) E->F G Calculate IC50 F->G Cellular_Assay_Workflow A Plate Human Cells (e.g., THP-1 monocytes) B Pre-incubate with Serially Diluted this compound A->B C Activate cGAS with dsDNA Transfection B->C D Incubate to Allow Signaling C->D E Measure ISG mRNA (qRT-PCR) D->E F Normalize and Calculate IC50 E->F

References

G140: A Technical Guide to the Inhibition of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of G140, a potent and selective small-molecule inhibitor of the cyclic GMP-AMP synthase (cGAS). While not a direct inhibitor of the Stimulator of Interferon Genes (STING) protein, this compound effectively abrogates the entire cGAS-STING signaling cascade by targeting its origin point. This document details the mechanism of action of this compound, presents its inhibitory activity through structured quantitative data, outlines key experimental protocols for its evaluation, and visualizes the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting the presence of cytosolic double-stranded DNA (dsDNA)—a key indicator of pathogenic invasion or cellular damage.[1] The cascade begins when cGAS recognizes and binds to dsDNA.[2] This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][3]

2',3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4][5] This binding activates STING, causing it to dimerize and translocate from the ER to the Golgi apparatus.[1][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] Activated TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in a robust immune response.[1][2]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2',3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Transcription Transcription of Type I IFNs & Cytokines pIRF3->Transcription Translocates & Activates

Figure 1: The cGAS-STING signaling pathway.

This compound: Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of human cGAS.[5] Its mechanism of action is direct and competitive.[4] Co-crystallization studies have revealed that this compound targets the catalytic pocket of the human cGAS enzyme.[4] By occupying this pocket, this compound directly competes with the natural substrates, ATP and GTP, thereby preventing the synthesis of 2',3'-cGAMP.[4][7]

This action effectively decouples the detection of cytosolic dsDNA from the activation of the downstream STING-mediated immune response. By halting the production of the essential second messenger, this compound prevents STING activation, TBK1 and IRF3 phosphorylation, and the subsequent expression of type I interferons.[5]

G140_Mechanism cluster_cgas cGAS Catalytic Pocket cGAS cGAS Enzyme Block cGAS->Block ATP_GTP ATP + GTP ATP_GTP->cGAS Binds This compound This compound This compound->cGAS Competitively Binds cGAMP 2',3'-cGAMP (Synthesis Blocked) Block->cGAMP Inhibits STING STING Pathway (Remains Inactive) cGAMP->STING

Figure 2: Competitive inhibition of cGAS by this compound.

Quantitative Data on this compound Activity

This compound demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular models, it effectively inhibits the pathway at sub-micromolar to low-micromolar concentrations while exhibiting low cellular toxicity, providing a favorable therapeutic window.[1][8]

Parameter Target / Cell Line Value Reference(s)
Biochemical IC₅₀ Human cGAS (h-cGAS)14.0 nM[1][8]
Murine cGAS (m-cGAS)442 nM[1][8]
Cellular IC₅₀ Human THP-1 Monocytes1.70 µM[1][8][9]
Primary Human Macrophages0.86 µM[1][9]
Cell Viability LD₅₀ Human THP-1 Monocytes>100 µM[1]
Table 1: Inhibitory Potency and Cytotoxicity of this compound. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of cGAS activity or pathway signaling. LD₅₀ (Lethal dose, 50%) is the dose required to kill 50% of the cell population.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the activity of cGAS inhibitors like this compound.

In Vitro Biochemical cGAS Activity Assay

Objective: To determine the biochemical IC₅₀ of this compound against purified, recombinant human cGAS.

Principle: This assay directly measures the enzymatic production of 2',3'-cGAMP by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. The amount of cGAMP produced is quantified, typically via methods like LC-MS/MS or a commercially available ELISA kit.[9]

Methodology:

  • Reaction Setup: In a microplate, combine recombinant human cGAS protein, a DNA activator (e.g., Herring Testes DNA), and assay buffer.

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Quench: Stop the reaction, often by heat inactivation or addition of EDTA.

  • cGAMP Quantification: Measure the concentration of 2',3'-cGAMP in each well using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular cGAS Inhibition Assay (IFN-β Readout)

Objective: To determine the cellular IC₅₀ of this compound in a relevant human cell line (e.g., THP-1 monocytes).

Principle: This assay measures the ability of this compound to inhibit cGAS within a cellular context. Cells are stimulated with a dsDNA agonist to activate the pathway, and the inhibition of a key downstream product, such as IFN-β mRNA or secreted protein, is quantified.[1]

Methodology:

  • Cell Culture: Seed human THP-1 monocytes in a multi-well plate. For adherent cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[7]

  • Inhibitor Pre-treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

  • Pathway Stimulation: Activate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist (e.g., Herring Testes DNA or a synthetic dsDNA oligonucleotide like ISD). Include an unstimulated control.[7][10]

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein secretion (e.g., 4-6 hours for mRNA, 18-24 hours for secreted protein).

  • Readout Quantification:

    • mRNA Level: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the relative expression of the IFNB1 gene, normalizing to a housekeeping gene.[5]

    • Protein Level: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Data Analysis: Normalize the readout to the stimulated vehicle control. Plot the normalized response against this compound concentration to determine the cellular IC₅₀ value.

Cellular_Assay_Workflow cluster_readout Quantify Downstream Readout start Start step1 Seed & Differentiate THP-1 Cells start->step1 step2 Pre-treat cells with various [this compound] step1->step2 step3 Stimulate with dsDNA Agonist step2->step3 step4 Incubate (4-24 hours) step3->step4 readout_mrna RT-qPCR for IFNB1 mRNA step4->readout_mrna Option 1 readout_protein ELISA for secreted IFN-β Protein step4->readout_protein Option 2 step5 Plot Dose-Response Curve & Calculate IC₅₀ readout_mrna->step5 readout_protein->step5 end End step5->end

Figure 3: Workflow for cellular cGAS inhibition assay.
Western Blot Analysis of Pathway Phosphorylation

Objective: To visually confirm this compound's inhibitory effect on the phosphorylation of key signaling proteins downstream of cGAS.

Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of cGAS by this compound should lead to a dose-dependent reduction in the phosphorylation of STING, TBK1, and IRF3 upon dsDNA stimulation.[7]

Methodology:

  • Cell Treatment: Treat cells (e.g., PMA-differentiated THP-1) with vehicle or varying concentrations of this compound, followed by stimulation with a dsDNA agonist as described in the cellular assay.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated proteins (p-STING, p-TBK1, p-IRF3).

    • Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins (STING, TBK1, IRF3) and a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading.

  • Detection: Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the band intensities for the phosphorylated proteins in this compound-treated samples to the stimulated vehicle control. A decrease in the p-protein/total protein ratio indicates pathway inhibition.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human cGAS.[4][5] Its mechanism, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively halts the production of 2',3'-cGAMP and arrests the downstream STING-mediated inflammatory cascade.[1][4] With high potency in cellular models and a favorable toxicity profile, this compound serves as an indispensable tool for basic research into the cGAS-STING pathway and stands as a valuable lead compound for the development of novel therapeutics targeting a range of autoimmune and inflammatory disorders.[1][4]

References

G140: A Technical Guide to a Potent and Selective Human cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G140 (CAS Number: 2369751-07-3) is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] As a critical sensor of cytosolic double-stranded DNA (dsDNA), cGAS activation initiates the cGAS-STING signaling pathway, a key component of the innate immune system.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2][4] this compound offers a valuable tool for investigating cGAS-driven immune responses and serves as a promising starting point for the development of therapeutics targeting these conditions.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the catalytic active site of human cGAS.[3][5] The cGAS enzyme synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP upon binding to cytosolic dsDNA.[3][4] Co-crystallization studies of closely related analogs reveal that this compound occupies the catalytic pocket, thereby blocking the access of ATP and GTP.[5] This direct competition prevents the synthesis of cGAMP, a necessary step for the activation of the downstream adaptor protein STING (stimulator of interferon genes), ultimately halting the production of type I interferons and other pro-inflammatory cytokines.[2][3]

This compound exhibits a mixed mode of inhibition, being ATP-uncompetitive and GTP-competitive. This suggests that this compound binds to the cGAS-ATP complex and competes with GTP for binding to the active site.[5]

The cGAS-STING Signaling Pathway and this compound Inhibition

The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic dsDNA. The binding of dsDNA to cGAS triggers a conformational change, leading to the synthesis of cGAMP. cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its activation and translocation. Activated STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.[4] this compound acts at the initial step of this cascade by preventing cGAMP production.[3]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds and Activates This compound This compound This compound->cGAS Inhibits STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Induces Transcription Cytokines Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokines Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity in both biochemical and cellular assays.[2][6] A key feature of this compound is its significant selectivity for human cGAS over the murine ortholog.[6]

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC₅₀ (nM)Assay Type
Human cGAS14.0Biochemical
Murine cGAS442Biochemical

Data sourced from[2][6]

Table 2: Cellular Inhibitory Activity of this compound
Cell LineEndpointIC₅₀ (µM)
Human THP-1IFNB1 mRNA1.70
Primary Human MacrophagesIFNB1 mRNA0.86
Human THP-1NF-κB Reporter1.36

Data sourced from[2][7]

Table 3: Physicochemical Properties of this compound
PropertyValue
CAS Number2369751-07-3
Molecular FormulaC₁₇H₁₆Cl₂N₄O₂
Molecular Weight379.24 g/mol
Purity≥ 95% (UHPLC)
SolubilityDMSO: 76 mg/mL (200.4 mM)

Data sourced from[1][6][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical cGAS Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human cGAS by measuring the production of 2',3'-cGAMP.[4][7]

Materials:

  • Recombinant human cGAS protein

  • Double-stranded DNA (dsDNA), e.g., Herring Testes DNA (HT-DNA)

  • ATP and GTP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound compound (serially diluted in DMSO)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Detection reagents (e.g., cGAMP ELISA kit)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.

  • Enzyme and DNA Addition: Prepare a master mix of recombinant human cGAS (final concentration ~20 nM) and dsDNA activator (final concentration ~10 ng/µL) in Assay Buffer and add to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a master mix of ATP and GTP (final concentration ~100 µM each).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding the Stop Solution.

  • Detection: Quantify the amount of 2',3'-cGAMP produced using a suitable detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cGAS inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow start Start reagent_prep Prepare this compound Serial Dilutions start->reagent_prep plate_setup Add this compound/Vehicle to Plate reagent_prep->plate_setup enzyme_dna Add cGAS/dsDNA Master Mix plate_setup->enzyme_dna reaction_init Initiate with ATP/GTP Master Mix enzyme_dna->reaction_init incubation Incubate at 37°C for 60 min reaction_init->incubation quenching Stop Reaction with EDTA incubation->quenching detection Quantify cGAMP Production quenching->detection analysis Calculate IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for the in vitro biochemical cGAS inhibition assay.

Cellular cGAS Inhibition Assay in THP-1 Cells

This assay assesses the ability of this compound to inhibit the cGAS-STING pathway in a human monocytic cell line.[2][9]

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Transfection reagent for dsDNA delivery

  • Double-stranded DNA (dsDNA)

  • This compound compound (serially diluted)

  • RNA extraction reagents

  • qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a multi-well plate and differentiate into macrophage-like cells using PMA for 24-48 hours.

  • Inhibitor Pre-treatment: Pre-treat the differentiated cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

  • cGAS Stimulation: Transfect the cells with dsDNA to stimulate the cGAS pathway.

  • Incubation: Incubate the cells for 4-6 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of interferon-stimulated genes, such as IFNB1.

  • Data Analysis: Normalize the gene expression to a housekeeping gene and calculate the cellular IC₅₀ from the dose-response curve.

Cellular_Assay_Workflow start Start cell_seeding Seed and Differentiate THP-1 Cells with PMA start->cell_seeding pretreatment Pre-treat Cells with this compound/Vehicle cell_seeding->pretreatment stimulation Stimulate with dsDNA Transfection pretreatment->stimulation incubation Incubate for 4-6 hours stimulation->incubation rna_extraction Harvest Cells and Extract RNA incubation->rna_extraction qrt_pcr Perform qRT-PCR for IFNB1 Expression rna_extraction->qrt_pcr analysis Normalize Data and Calculate IC₅₀ qrt_pcr->analysis end End analysis->end

Caption: Workflow for determining the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized small-molecule inhibitor of human cGAS that serves as an invaluable tool for studying cGAS-mediated immune responses.[3] Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme.[3][5] The favorable cellular activity and selectivity profile of this compound make it a critical compound for research into the cGAS-STING pathway and a strong lead for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.[4]

References

G140: A Technical Guide to a Selective Human cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection and cellular stress.[1][2] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING protein. This activation initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2] While vital for host defense, inappropriate activation of the cGAS-STING pathway by self-DNA is linked to the development of various autoimmune and inflammatory disorders. This has positioned cGAS as a significant therapeutic target.[1][2] G140 is a potent and selective small-molecule inhibitor of human cGAS, offering a valuable tool for researchers and a promising scaffold for drug development.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of human cGAS.[1][2] It directly targets the catalytic pocket of the enzyme, the same site where the substrates ATP and GTP bind to synthesize cGAMP.[1][3][4] Although a co-crystal structure of this compound with human cGAS is not publicly available, structural studies of its close analogs, G108 and G150, reveal that these inhibitors occupy the ATP/GTP binding site.[4][5] By physically blocking the entry of ATP and GTP, this compound prevents the synthesis of cGAMP, thereby halting the downstream inflammatory signaling cascade.[1][2]

Further mechanistic studies have described the inhibition as a mixed mode, being ATP-uncompetitive and GTP-competitive.[4] This suggests that this compound binds to the cGAS-ATP complex and competes with GTP for binding to the active site.[4]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for human cGAS over its murine counterpart.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayHuman cGAS (h-cGAS)IC5014.0 nM[6]
Biochemical AssayMouse cGAS (m-cGAS)IC50442 nM[6]
Cellular AssayHuman THP-1 Monocytes (IFNB1 mRNA)IC501.70 µM[6]
Cellular AssayHuman Primary Macrophages (IFNB1 mRNA)IC500.86 µM[6]
Cellular AssayHuman THP-1 MonocytesLD50 (24h)>100 µM[6]

Table 1: Inhibitory Activity and Cytotoxicity of this compound.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism and guide the experimental design for evaluating this compound, the following diagrams visualize the cGAS-STING signaling pathway, the workflow for a biochemical inhibition assay, and the process for a cellular inhibition assay.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis This compound This compound This compound->cGAS Inhibition ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Nucleus Nucleus pIRF3_dimer->Nucleus Translocation IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.

Biochemical_Assay_Workflow Biochemical cGAS Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (cGAS, dsDNA, ATP/GTP, this compound) start->prepare_reagents serial_dilution Serial Dilution of this compound prepare_reagents->serial_dilution plate_setup Assay Plate Setup (Add this compound/Vehicle) serial_dilution->plate_setup add_cgas_dsdna Add cGAS/dsDNA Master Mix plate_setup->add_cgas_dsdna initiate_reaction Initiate Reaction (Add ATP/GTP Master Mix) add_cgas_dsdna->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench_reaction Quench Reaction incubate->quench_reaction quantify_cgamp Quantify cGAMP (ELISA, LC-MS) quench_reaction->quantify_cgamp data_analysis Data Analysis (IC50 Calculation) quantify_cgamp->data_analysis end End data_analysis->end

Caption: Workflow for determining the biochemical IC50 of this compound.

Cellular_Assay_Workflow Cellular cGAS Inhibition Assay Workflow start Start seed_cells Seed THP-1 Cells start->seed_cells pretreat_this compound Pre-treat with this compound seed_cells->pretreat_this compound stimulate_dsdna Stimulate with dsDNA (Transfection) pretreat_this compound->stimulate_dsdna incubate_cells Incubate Cells stimulate_dsdna->incubate_cells lyse_cells Lyse Cells & Extract RNA incubate_cells->lyse_cells qrt_pcr qRT-PCR for IFNB1 mRNA lyse_cells->qrt_pcr data_analysis Data Analysis (Cellular IC50 Calculation) qrt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for determining the cellular efficacy of this compound.

Experimental Protocols

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of this compound to inhibit cGAS-mediated cGAMP synthesis.

Objective: To determine the IC50 value of this compound against recombinant human cGAS protein.

Materials:

  • Recombinant Human cGAS (full-length, purified)

  • This compound (stock solution in DMSO)

  • dsDNA (e.g., Herring Testes DNA)

  • ATP and GTP (stock solutions)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • Detection Reagents (e.g., cGAMP ELISA kit)

  • Assay Plates (96- or 384-well)

  • DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (≤1%).

    • Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a master mix of cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well. Include control wells: No Enzyme, No Inhibitor (100% activity), and No DNA.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells. Final concentrations can be optimized but a starting point is: 10-50 nM cGAS, 5-10 ng/µL dsDNA, 100 µM ATP, and 100 µM GTP.

    • Mix gently and incubate the plate at 37°C for 30-90 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding the Stop Solution.

  • cGAMP Quantification:

    • Quantify the amount of 2'3'-cGAMP produced using a validated method such as a competitive ELISA, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all readings.

    • Normalize the data to the No Inhibitor Control.

    • Plot the normalized cGAMP production against the logarithm of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context.

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression in human THP-1 monocytes.

Materials:

  • THP-1 monocytes

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR reagents (including primers for IFNB1 and a housekeeping gene)

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells in a 96-well plate at an appropriate density.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.

  • dsDNA Transfection:

    • In separate tubes, dilute dsDNA and the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to form complexes.

    • Add the DNA-transfection reagent complexes to the cells (a final concentration of 1 µg/mL dsDNA is a common starting point).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative IFNB1 mRNA expression for each condition, normalized to the housekeeping gene and the vehicle-treated, dsDNA-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Selectivity and Off-Target Effects

A critical feature of this compound is its high selectivity for cGAS.[1][2] Studies have shown that this compound effectively blocks IFN-β production induced by dsDNA (a cGAS ligand) but does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand).[1][2] This demonstrates that this compound acts specifically on cGAS and does not interfere with downstream components of the pathway like STING or parallel innate immune signaling pathways.[1][2] Furthermore, this compound has shown no inhibitory activity against unrelated ATP-converting enzymes like soluble adenylyl cyclase.[7]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cGAS. Its mechanism of action, centered on the competitive inhibition of the cGAS catalytic site, is supported by robust biochemical and cellular data. The detailed protocols and quantitative data presented in this guide highlight its utility as a chemical probe for investigating the role of cGAS in health and disease. For professionals in drug development, this compound represents a promising foundation for the creation of novel therapeutics targeting a range of autoimmune and inflammatory conditions.

References

Core Mechanism of Action: Inhibition of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Activity of G140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS). Dysregulation of the cGAS-STIMULATOR of interferon genes (STING) pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a prime target for therapeutic intervention.[1] this compound has emerged as a critical tool for researchers studying cGAS-dependent immune pathways and as a promising scaffold for the development of novel therapeutics.[1][2]

This compound exerts its anti-inflammatory effects by directly targeting the catalytic activity of cGAS.[1] The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogens or cellular damage.[1][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][3] 2',3'-cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum.[1] This activation triggers a downstream signaling cascade, leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the activation of NF-κB.[2][4] These transcription factors then translocate to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[1][2]

This compound acts as a competitive inhibitor at the ATP/GTP binding site within the catalytic pocket of cGAS.[3][5] By occupying this active site, this compound prevents the synthesis of 2',3'-cGAMP, thereby halting the downstream inflammatory cascade.[1][5]

Quantitative Data on this compound Potency and Selectivity

This compound demonstrates high potency for human cGAS (h-cGAS) and significant selectivity over murine cGAS (m-cGAS).[6][7][8][9][10] This species-specific activity is an important consideration for the design of translational studies.[5]

Parameter Value System Reference
IC50 (h-cGAS) 14.0 nMBiochemical Assay[6][7][8][9][10]
IC50 (m-cGAS) 442 nMBiochemical Assay[6][7][8][9][10]
IC50 (cellular) 1.70 µMTHP-1 cells (IFNB1 mRNA)[7][11]
IC50 (cellular) 0.86 µMPrimary human macrophages[7]
LD50 (cellular) >100 µMTHP-1 cells[6][7][11]

Signaling Pathway and Experimental Workflow Diagrams

cGAS-STING Signaling Pathway and this compound Inhibition

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 Dimer Inflammatory_Genes Type I IFNs & Pro-inflammatory Genes IRF3_p->Inflammatory_Genes induces transcription NFkB NF-κB NFkB->Inflammatory_Genes induces transcription IRF3->IRF3_p dimerizes & translocates

Caption: this compound inhibits the cGAS-STING pathway by blocking 2',3'-cGAMP synthesis.

General Experimental Workflow for In Vivo this compound Administration

G140_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., BALB/c mice) inflammation_induction Induce Inflammation (e.g., Imiquimod for psoriasis) animal_model->inflammation_induction g140_admin Administer this compound or Vehicle (e.g., 10 mg/kg, i.p.) inflammation_induction->g140_admin timing Define Treatment Schedule (e.g., Daily) g140_admin->timing scoring Macroscopic Scoring of Inflammation timing->scoring measurement Measure Physical Parameters (e.g., ear thickness) scoring->measurement histology Histological Analysis measurement->histology biomarkers Biomarker Analysis (e.g., cytokine levels) histology->biomarkers

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Cellular cGAS Inhibition Assay Workflow

Cellular_Assay_Workflow start Start cell_culture Culture human monocytic cell line (e.g., THP-1) start->cell_culture cell_treatment Treat cells with varying concentrations of this compound cell_culture->cell_treatment stimulation Stimulate cGAS with dsDNA transfection cell_treatment->stimulation incubation Incubate for a defined period (e.g., 4 hours) stimulation->incubation rna_extraction Extract total RNA incubation->rna_extraction qRT_PCR Perform qRT-PCR to quantify IFNB1 and CXCL10 mRNA levels rna_extraction->qRT_PCR data_analysis Normalize data to controls and calculate IC50 value qRT_PCR->data_analysis end End data_analysis->end

References

G140: A Technical Guide to the Inhibition of the cGAS-STING Innate Immune Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infections, as well as cellular stress.[1] Upon activation, this pathway orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2]

While essential for host defense, the aberrant activation of the cGAS-STING pathway by self-DNA has been implicated in the pathophysiology of a range of autoimmune and inflammatory diseases.[2] This makes cGAS a prime therapeutic target for the development of novel immunomodulatory agents. G140 is a potent and selective small-molecule inhibitor of human cGAS, designed to suppress the unwarranted activation of this innate immune signaling cascade.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of cGAS

This compound functions as a competitive inhibitor, directly targeting the catalytic active site of human cGAS (h-cGAS).[4] The cGAS enzyme's primary role is to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP upon binding to cytosolic dsDNA.[1] Structural studies of closely related compounds have revealed that inhibitors like this compound occupy the catalytic pocket where ATP and GTP normally bind.[2][4]

By physically obstructing this active site, this compound prevents the synthesis of cGAMP, thereby halting the downstream signaling cascade before the activation of STING.[1] Further mechanistic insights have characterized the inhibition as a mixed mode; it is ATP-uncompetitive, meaning it binds to the cGAS-ATP complex, and GTP-competitive.[4] This targeted action ensures that inhibition occurs at the initiation of the pathway, making this compound a highly specific modulator of cGAS-driven immune responses.[1]

Figure 1. Mechanism of this compound Inhibition of cGAS cluster_inhibition This compound Inhibition ATP ATP cGAS_active_site cGAS Catalytic Pocket ATP->cGAS_active_site GTP GTP GTP->cGAS_active_site cGAMP 2'3'-cGAMP cGAS_active_site->cGAMP Synthesis Blocked This compound This compound This compound->cGAS_active_site Competitively Binds

Caption: this compound competitively inhibits cGAS by blocking the ATP/GTP active site.

The cGAS-STING Signaling Pathway and this compound's Point of Intervention

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic dsDNA. This triggers a cascade of events culminating in the transcription of genes responsible for the innate immune response.

  • DNA Sensing : cGAS recognizes and binds to dsDNA in the cytoplasm.[5]

  • cGAMP Synthesis : Upon DNA binding, cGAS is activated and synthesizes 2'3'-cGAMP from ATP and GTP.[5]

  • STING Activation : cGAMP acts as a second messenger, binding to STING, an adaptor protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and activation.[6]

  • Translocation and Kinase Recruitment : Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[6]

  • IRF3 Phosphorylation and Nuclear Translocation : TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.[7]

  • Gene Transcription : In the nucleus, IRF3 binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10).[1]

This compound intervenes at the very beginning of this pathway, inhibiting the enzymatic function of cGAS and thereby preventing all subsequent downstream events.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS 1. Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP 2. Synthesizes This compound This compound This compound->cGAS INHIBITS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING 3. Binds & Activates STING_active STING (translocates to Golgi) STING->STING_active 4. Translocates TBK1 TBK1 STING_active->TBK1 5. Recruits & Activates IRF3 IRF3 TBK1->IRF3 6. Phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus 7. Translocates IFN_genes Type I IFN Genes (e.g., IFNB1, CXCL10) nucleus->IFN_genes 8. Drives Transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

This compound exhibits high potency against human cGAS, with significant selectivity over its murine counterpart, a critical factor for translational studies. Its efficacy has been demonstrated in both biochemical and cell-based assays.

Table 1: In Vitro and Cellular Potency of this compound

Assay Type Target/Cell Line IC50 Value Reference(s)
Biochemical Assay Human cGAS (h-cGAS) 14.0 nM [3]
Biochemical Assay Mouse cGAS (m-cGAS) 442 nM [3]
Cellular Assay (IFNB1 mRNA) Human THP-1 Monocytes 1.70 µM [3][5]
Cellular Assay (CXCL10 mRNA) Human THP-1 Monocytes ~1.70 µM [5]
Cellular Assay (IFNB1 mRNA) Human Primary Macrophages 0.86 µM [3]

| Cellular Assay (NF-κB Reporter) | Human THP-1 Monocytes | 1.36 µM |[8] |

Table 2: Selectivity and Toxicity Profile of this compound

Assay Type Parameter Result Reference(s)
Cellular Selectivity Assay Inhibition of STING activation (by cGAMP) No significant inhibition [5]
Cellular Selectivity Assay Inhibition of RIG-I activation (by hpRNA) No significant inhibition [5]

| Cellular Toxicity Assay | Cell Viability (THP-1 cells) | LD50 > 100 µM |[3] |

The significant window between the cellular IC50 and the LD50 values indicates a favorable therapeutic index for this compound in vitro.[2]

Experimental Protocols

The characterization of this compound's inhibitory activity relies on established biochemical and cellular methodologies.

In Vitro Biochemical cGAS Inhibition Assay

Objective: To determine the IC50 value of this compound against purified, recombinant cGAS protein by measuring the inhibition of cGAMP synthesis.

Methodology:

  • Reagents and Materials:

    • Purified, recombinant human cGAS protein.

    • dsDNA activator (e.g., herring testes DNA or a 100-bp dsDNA oligonucleotide).[9]

    • ATP and GTP substrates.

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 2mM DTT).[9][10]

    • This compound compound stock solution in DMSO.

    • Detection system for cGAMP (e.g., LC-MS) or ATP depletion (e.g., Kinase-Glo® Luminescent Kinase Assay).[1][9]

  • Protocol Outline:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).[9]

    • In a multi-well plate, add the serially diluted this compound or a vehicle control.

    • Add a master mix of recombinant human cGAS and dsDNA to each well to initiate inhibitor binding.

    • Start the enzymatic reaction by adding a master mix of ATP and GTP. Final reactant concentrations are typically in the range of 100 nM for h-cGAS, 25 nM for 100-bp dsDNA, and 100 µM for both ATP and GTP.[9]

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for cGAMP synthesis.[8]

    • Quench the reaction.

    • Quantify the amount of cGAMP produced or the amount of ATP consumed.

    • Normalize the data to controls (no inhibitor for 100% activity, no enzyme for 0% activity).

    • Plot the normalized activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Figure 2. Workflow for In Vitro cGAS Inhibition Assay start Start prep_reagents Prepare Reagents: - this compound Serial Dilution - cGAS/dsDNA Master Mix - ATP/GTP Master Mix start->prep_reagents plate_setup Plate Setup: Add this compound/Vehicle to Wells prep_reagents->plate_setup add_cgas Add cGAS/dsDNA Mix plate_setup->add_cgas start_reaction Initiate Reaction: Add ATP/GTP Mix add_cgas->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction incubate->quench detect Detect cGAMP or ATP Depletion quench->detect analyze Data Analysis: Normalize and Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for the in vitro cGAS inhibition assay.

Cell-Based cGAS Inhibition Assay

Objective: To determine the cellular IC50 of this compound by measuring its ability to inhibit the cGAS-STING pathway in a relevant human cell line.

Methodology:

  • Reagents and Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human macrophages.[5]

    • Cell culture medium and supplements.

    • This compound compound stock solution in DMSO.

    • dsDNA stimulus (e.g., herring testes DNA).

    • Transfection reagent for dsDNA delivery (e.g., Lipofectamine).[10]

    • Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR).

    • Primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH).[5]

  • Protocol Outline:

    • Seed cells (e.g., THP-1 monocytes) in a multi-well plate and allow them to adhere and differentiate if necessary.

    • Pre-treat the cells with serial dilutions of this compound or a vehicle control for at least 1 hour to allow for cell penetration and target engagement.[10][11]

    • Stimulate the cGAS pathway by transfecting the cells with dsDNA.

    • Incubate the cells for an appropriate time to allow for gene expression (e.g., 4-6 hours).[10]

    • Harvest the cells and extract total RNA.

    • Perform qRT-PCR to measure the relative mRNA expression levels of IFNB1 and CXCL10.

    • Normalize the expression of target genes to the housekeeping gene.

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the cellular IC50 value using a dose-response curve.

Figure 3. Workflow for Cellular cGAS Inhibition Assay start Start seed_cells Seed THP-1 Cells in Plate start->seed_cells pretreat Pre-treat with this compound (1 hour) seed_cells->pretreat stimulate Stimulate with dsDNA (via transfection) pretreat->stimulate incubate Incubate (4-6 hours) stimulate->incubate harvest Harvest Cells & Extract RNA incubate->harvest qRT_PCR Perform qRT-PCR (IFNB1, CXCL10) harvest->qRT_PCR analyze Data Analysis: Normalize and Calculate IC50 qRT_PCR->analyze end End analyze->end

Caption: Workflow for determining the cellular efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism, which involves the competitive inhibition of the enzyme's catalytic site, effectively abrogates the production of 2'3'-cGAMP and halts the downstream inflammatory cascade.[1] Supported by robust biochemical and cellular data, this compound's profile, including its high potency and favorable in vitro toxicity window, highlights its utility as a chemical probe for dissecting the role of cGAS in health and disease.[6] Furthermore, it provides a strong foundation for the development of therapeutics targeting a range of autoimmune and inflammatory conditions driven by the aberrant activation of the innate immune system.

References

G140 for Studying Cytosolic DNA Sensing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of G140, a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). Dysregulation of the cGAS-STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune system for detecting cytosolic double-stranded DNA (dsDNA), is implicated in various autoimmune and inflammatory diseases.[1][2] this compound serves as a valuable chemical probe for elucidating the role of cGAS in these processes and represents a promising lead compound for therapeutic development.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of human cGAS.[2][4] Co-crystallization studies have revealed that this compound and its analogs target the catalytic pocket of human cGAS, the same site where the natural substrates ATP and GTP bind.[2][3][4] By occupying this pocket, this compound directly blocks the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which is essential for the activation of the downstream adaptor protein STING.[1][2][4] This inhibition ultimately suppresses the production of type I interferons and other pro-inflammatory cytokines.[1][2]

Data Presentation

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: this compound Inhibitory Potency

Assay TypeTarget/Cell LineSpeciesIC₅₀ ValueReference(s)
Biochemical AssaycGASHuman14.0 nM[1][5]
Biochemical AssaycGASMurine442 nM[1][5]
Cellular Assay (IFNB1 mRNA)THP-1 MonocytesHuman1.70 µM[1][6]
Cellular Assay (NF-κB Reporter)THP-1 MonocytesHuman1.36 µM[1]
Cellular Assay (IFNB1 mRNA)Primary MacrophagesHuman0.86 µM[6][7]

Table 2: this compound Cytotoxicity Profile

Cell LineMetricValueReference(s)
Human THP-1 MonocytesLD₅₀ (24h)>100 µM[5][7]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING cGAMP->STING_inactive binds & activates This compound This compound This compound->cGAS inhibits STING_active Active STING STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 Interferon Type I IFN & Cytokine Gene Expression pIRF3->Interferon translocates & activates

This compound inhibits cGAS-mediated cGAMP synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the IC₅₀ of this compound against purified recombinant human cGAS.

Materials:

  • Recombinant human cGAS (N-terminally truncated for solubility)

  • 45-bp dsDNA activator (e.g., Interferon Stimulatory DNA - ISD)

  • ATP and GTP substrates

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • This compound compound dissolved in DMSO

  • Quench Solution: 0.5 M EDTA

  • Agilent RapidFire Mass Spectrometry system or similar for cGAMP quantification

Procedure:

  • Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA activator.[6]

  • Inhibitor Addition: Add this compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).[6]

  • Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.[6]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[6]

  • Quenching: Stop the reaction by adding the Quench Solution.[6]

  • Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.[8]

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.[6]

Biochemical_Assay_Workflow A Prepare Reaction Mix (Buffer, ATP/GTP, dsDNA) B Add Serially Diluted this compound (and controls) A->B C Initiate with Recombinant cGAS B->C D Incubate at 37°C for 60 min C->D E Quench Reaction D->E F Quantify 2',3'-cGAMP (e.g., Mass Spectrometry) E->F G Calculate IC₅₀ F->G

Workflow for the in vitro biochemical cGAS assay.
Cellular cGAS Inhibition Assay (IFN-β Induction)

This assay measures the ability of this compound to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.

Objective: To determine the cellular IC₅₀ of this compound in a human monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (phorbol 12-myristate 13-acetate) for cell differentiation

  • Transfection reagent (e.g., Lipofectamine)

  • Herring Testes DNA (HT-DNA)

  • This compound compound

  • RNA extraction reagents

  • qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a multi-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.

  • Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add this compound at various concentrations (e.g., from 100 µM to 1 nM). Incubate for 1-2 hours at 37°C.[6]

  • cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.[6]

  • Incubation: Incubate the cells for 18-24 hours at 37°C.[6]

  • RNA Extraction and qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to measure the mRNA expression levels of IFNB1.

  • Data Analysis: Normalize the IFNB1 expression to a housekeeping gene. Calculate the percentage of inhibition for each this compound concentration relative to DMSO-treated, DNA-stimulated controls and determine the cellular IC₅₀ value.[2]

Cellular_Assay_Workflow A Seed & Differentiate THP-1 Cells B Pre-treat with this compound (1-2 hours) A->B C Activate cGAS with Transfected dsDNA B->C D Incubate for 18-24 hours C->D E Extract RNA D->E F qRT-PCR for IFNB1 mRNA E->F G Calculate Cellular IC₅₀ F->G

References

Methodological & Application

Application Notes and Protocols for G140, a cGAS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing G140, a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS), in in vitro assays. This compound is a valuable tool for researchers, scientists, and drug development professionals investigating the cGAS-STING signaling pathway and its role in various pathological conditions.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial innate immune sensor that detects cytosolic double-stranded DNA (dsDNA), a marker of microbial infections and cellular damage.[1] Upon dsDNA binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the Stimulator of Interferon Genes (STING) pathway.[1][2][3] This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][2] this compound acts as a competitive inhibitor, targeting the catalytic pocket of cGAS and preventing the synthesis of cGAMP by blocking the binding of ATP and GTP.[2][3]

Data Presentation

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetSpeciesAssay TypeIC50 ValueReference
This compoundcGASHumanBiochemical14.0 nM[1][2][4][5][6][7]
This compoundcGASMouseBiochemical442 nM[1][2][4][5][6][7][8]
This compoundcGASHumanCell-based (IFNB1 mRNA)1.7 µM[1][2]
This compoundcGASHumanCell-based (NF-κB reporter)1.36 µM[1]
This compoundcGASHumanCell-based (Primary Macrophages)0.86 µM[2][4][6]

Table 2: Cellular Cytotoxicity of this compound

Cell LineMetricValueReference
Human THP-1 MonocytesLD50 (24h)>100 µM[2][4][6][9]

Signaling Pathway and Mechanism of Action

This compound specifically inhibits the synthesis of cGAMP by cGAS, thereby blocking the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

G140_Specificity cluster_pathways Innate Immune Signaling Pathways cluster_unrelated Unrelated Enzyme dsDNA dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP This compound This compound This compound->cGAS Inhibits STING STING cGAMP->STING IFN_Response IFN-β Production STING->IFN_Response hpRNA hairpin RNA RIG_I RIG-I hpRNA->RIG_I RIG_I->IFN_Response ADCY10 ADCY10 G140_2 This compound G140_2->ADCY10 No Inhibition

References

G140: Application Notes and Protocols for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which in turn activates the STIMULATOR of interferon genes (STING) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, playing a crucial role in the innate immune response.[1][2][4][5] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[1][4][5]

This compound acts as a competitive inhibitor by binding to the catalytic pocket of human cGAS, thereby preventing the synthesis of cGAMP.[3][5] This specific inhibition of cGAS makes this compound a valuable tool for studying the cGAS-STING pathway in mammalian cell culture and a potential starting point for the development of therapeutics for cGAS-driven diseases.[3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy, selectivity, and cytotoxicity of this compound in various assays.

Table 1: In Vitro and Cellular Potency of this compound

Target/Cell LineAssay TypeParameterValueReference(s)
Human cGASBiochemical AssayIC5014.0 nM[1][5]
Murine cGASBiochemical AssayIC50442 nM[1][5]
Human THP-1 cellscGAS Inhibition (IFNB1 mRNA)IC501.70 µM[1][5][6]
Human THP-1 cellscGAS Inhibition (NF-κB reporter)IC501.36 µM[1]
Primary Human MacrophagescGAS Inhibition (IFNB1 mRNA)IC50≤1 µM[6]
Human THP-1 cellscGAS InhibitionIC90~10 µM

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeParameterValueReference(s)
Human THP-1 cellsCytotoxicity AssayLD50>100 µM[5][6]

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2',3'-cGAMP cGAS->cGAMP ATP/GTP This compound This compound This compound->cGAS Inhibition STING_ER STING cGAMP->STING_ER Binding & Activation STING_Golgi STING STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Type_I_IFN Type I IFN Genes pIRF3_dimer->Type_I_IFN Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of Cellular IC50 for cGAS Inhibition in THP-1 Cells

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the induction of interferon-stimulated gene (ISG) expression, such as IFNB1, in response to dsDNA stimulation.

Experimental Workflow

Cellular_IC50_Workflow A Seed THP-1 cells B Differentiate with PMA (optional) A->B C Pre-treat with this compound serial dilutions B->C D Transfect with dsDNA C->D E Incubate D->E F Isolate RNA and perform qRT-PCR for IFNB1 E->F G Analyze data and calculate IC50 F->G

Caption: Experimental workflow for determining the cellular IC50 of this compound.

Materials:

  • Human monocytic THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophage-like cells)

  • This compound (dissolved in DMSO)

  • Herring Testis DNA (HT-DNA) or other suitable dsDNA

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • 96-well cell culture plates

  • RNA isolation kit

  • qRT-PCR reagents (reverse transcriptase, primers for IFNB1 and a housekeeping gene, e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Differentiation (Optional): To differentiate THP-1 cells into macrophage-like cells, add PMA to a final concentration of 20-50 ng/mL and incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • dsDNA Transfection: In separate tubes, prepare dsDNA-transfection reagent complexes according to the manufacturer's instructions. A final concentration of 1-2 µg/mL of HT-DNA is a common starting point. Add the complexes to the this compound-treated cells.[5][6]

  • Incubation: Incubate the cells for 4-6 hours at 37°C to allow for cGAS activation and downstream gene expression.[5]

  • RNA Isolation and qRT-PCR:

    • Harvest the cells and isolate total RNA using a commercial kit.

    • Perform reverse transcription to generate cDNA.

    • Perform qRT-PCR to measure the mRNA expression levels of IFNB1 and a housekeeping gene.

  • Data Analysis:

    • Normalize the IFNB1 expression to the housekeeping gene.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of this compound Cytotoxicity

This protocol describes a method to determine the cytotoxic effect of this compound on mammalian cells, for example, by measuring the half-maximal lethal dose (LD50).

Experimental Workflow

Cytotoxicity_Workflow A Seed cells B Treat with this compound serial dilutions A->B C Incubate B->C D Add viability reagent (e.g., MTS) C->D E Incubate D->E F Measure absorbance/fluorescence E->F G Analyze data and calculate LD50 F->G

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Materials:

  • Mammalian cell line of interest (e.g., THP-1, HEK293T)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

  • This compound Treatment: Prepare a wide range of serial dilutions of this compound in culture medium. A suggested starting range is from 1 µM to 200 µM. Add the this compound dilutions to the cells. Include a DMSO vehicle control and a control with no cells (medium only).

  • Incubation: Incubate the cells for a period relevant to the planned cGAS inhibition experiments (e.g., 24-72 hours) at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all values.

    • Normalize the readings to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the LD50 value.

Protocol 3: this compound Selectivity Assay

This protocol is designed to confirm that this compound specifically inhibits cGAS and not downstream components of the STING pathway. This is achieved by stimulating cells with a direct STING agonist, such as 2',3'-cGAMP, in the presence of this compound.

Logical Relationship

Selectivity_Logic cluster_dsdna dsDNA Stimulation cluster_cgamp cGAMP Stimulation dsDNA_stim dsDNA -> cGAS -> STING -> IFN-β dsDNA_result Inhibition of IFN-β dsDNA_stim->dsDNA_result G140_dsDNA This compound G140_dsDNA->dsDNA_stim cGAMP_stim cGAMP -> STING -> IFN-β cGAMP_result No Inhibition of IFN-β cGAMP_stim->cGAMP_result G140_cGAMP This compound

Caption: Logical diagram illustrating the this compound selectivity assay principle.

Materials:

  • THP-1 cells or other suitable cell line

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 2',3'-cGAMP

  • Transfection reagent for cGAMP (if required by cell type) or digitonin for cell permeabilization

  • 96-well cell culture plates

  • Reagents for measuring IFN-β response (as in Protocol 1)

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1-3 of Protocol 1 to seed and pre-treat cells with an effective concentration of this compound (e.g., at or above the cellular IC50, such as 10 µM) and a DMSO control.

  • STING Pathway Stimulation:

    • For dsDNA stimulation (Control): Follow step 4 of Protocol 1 to transfect a set of wells with dsDNA.

    • For cGAMP stimulation: In a parallel set of wells, stimulate the cells with 2',3'-cGAMP. The method of delivery (e.g., transfection, permeabilization with digitonin) and the optimal concentration of cGAMP should be determined empirically for the cell line used. A starting concentration of 1-10 µg/mL is often used.[6]

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Measurement of IFN-β Response: Follow steps 6 and 7 of Protocol 1 to measure and analyze the IFNB1 mRNA expression.

  • Interpretation of Results:

    • This compound should significantly inhibit the IFNB1 induction in response to dsDNA stimulation.

    • This compound should not significantly inhibit the IFNB1 induction in response to direct cGAMP stimulation, demonstrating its selectivity for cGAS, which is upstream of STING activation.[7]

Conclusion

This compound is a valuable and specific tool for the in vitro investigation of the cGAS-STING signaling pathway in mammalian cell culture. Its high potency against human cGAS and low cellular toxicity provide a significant experimental window for studying the biological roles of this pathway in health and disease.[6] The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies.

References

G140: Application Notes and Protocols for the Dose-Dependent Inhibition of Human cGAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic invasion or cellular damage.[1] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[2] G140 is a potent and selective small-molecule inhibitor of human cGAS (h-cGAS).[3][4] It was identified through high-throughput screening and subsequent chemical optimization.[4] this compound offers a valuable tool for investigating cGAS-dependent immune pathways and serves as a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases.[3]

This document provides detailed application notes and protocols for utilizing this compound to study the dose-dependent inhibition of human cGAS.

Mechanism of Action

This compound functions as a competitive inhibitor of human cGAS.[4] Co-crystallization studies of the related compound G150 have revealed that the inhibitor binds directly to the catalytic pocket of the cGAS enzyme.[3][5] By occupying this active site, this compound competitively inhibits the binding of the natural substrates, ATP and GTP.[1][4] This direct competition prevents the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), effectively halting the downstream signaling cascade mediated by STING.[1][5]

cluster_cGAS cGAS Catalytic Pocket cluster_reaction ATP ATP ATP->Active Site Binds GTP GTP GTP->Active Site Binds This compound This compound This compound->Active Site Competitively Binds No cGAMP Synthesis No cGAMP Synthesis cGAMP Synthesis cGAMP Synthesis Active Site->cGAMP Synthesis

Caption: this compound competitively inhibits cGAS by blocking the ATP/GTP active site.

Quantitative Data Summary

This compound demonstrates high potency for human cGAS with significant selectivity over its murine counterpart.[6][7] In cellular assays, it effectively inhibits the cGAS pathway at sub-micromolar to low micromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.[3][6]

ParameterTarget/Cell LineValueReference(s)
Biochemical IC₅₀ Human cGAS (h-cGAS)14.0 nM[6][7][8]
Murine cGAS (m-cGAS)442 nM[6][7][8]
Cellular IC₅₀ Human THP-1 Monocytes1.70 µM[5][6]
Primary Human Macrophages0.86 µM[5][6]
Cell Viability LD₅₀ Human THP-1 Monocytes>100 µM[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating this compound's inhibitory activity.

Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes from This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Genes Type I IFN Genes Nucleus->IFN Genes Induces Transcription

Caption: The cGAS-STING signaling cascade and the point of this compound inhibition.

cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant cGAS Recombinant cGAS Incubate Incubate at 37°C Recombinant cGAS->Incubate dsDNA dsDNA dsDNA->Incubate Serial Dilution this compound This compound Serial Dilutions Serial Dilution this compound->Incubate ATP_GTP ATP + GTP ATP_GTP->Incubate Quantify cGAMP Quantify 2',3'-cGAMP (e.g., LC-MS, ELISA) Incubate->Quantify cGAMP Calculate IC50 Calculate Biochemical IC₅₀ Quantify cGAMP->Calculate IC50 Plate Cells Plate THP-1 or Primary Macrophages Pre-treat this compound Pre-treat with This compound Serial Dilutions Plate Cells->Pre-treat this compound Transfect dsDNA Transfect with dsDNA Pre-treat this compound->Transfect dsDNA Incubate Cells Incubate 4-6 hours Transfect dsDNA->Incubate Cells Extract RNA Extract RNA Incubate Cells->Extract RNA qRT-PCR qRT-PCR for IFNB1, CXCL10 Extract RNA->qRT-PCR Calculate Cellular IC50 Calculate Cellular IC₅₀ qRT-PCR->Calculate Cellular IC50

Caption: Experimental workflow for evaluating this compound's inhibitory activity.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of this compound. These are based on established methodologies.[1][4]

In Vitro Biochemical cGAS Enzymatic Activity Assay

Objective: To determine the biochemical IC₅₀ value of this compound against recombinant human cGAS.

Materials:

  • Recombinant Human cGAS (full-length, purified)

  • Double-stranded DNA (dsDNA), e.g., Herring Testes (HT) DNA

  • ATP and GTP stock solutions

  • This compound stock solution in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl

  • 384-well assay plates

  • Detection Method: System for quantifying 2',3'-cGAMP (e.g., LC-MS, competitive ELISA, or TR-FRET)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). Include a DMSO-only vehicle control.

  • Prepare Master Mixes:

    • cGAS/dsDNA Master Mix: Dilute recombinant h-cGAS and dsDNA in Assay Buffer to 2x the final desired concentration (e.g., 20-100 nM cGAS, 10-20 ng/µL dsDNA).

    • ATP/GTP Master Mix: Dilute ATP and GTP in Assay Buffer to 2x the final desired concentration (e.g., 200 µM of each).

  • Assay Plate Setup:

    • Add the this compound serial dilutions and controls to the wells of the 384-well plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include necessary controls:

      • No Enzyme Control: Assay Buffer without cGAS.

      • 100% Activity Control: Vehicle (DMSO) instead of this compound.

      • No DNA Control: Assay Buffer without dsDNA.

  • Initiate Reaction: Start the enzymatic reaction by adding the ATP/GTP master mix to all wells.

  • Incubation: Mix the plate gently and incubate at 37°C for 30-90 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Quench: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by heat inactivation.

  • Quantification: Quantify the amount of 2',3'-cGAMP produced using a validated method such as LC-MS or a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the data to the 100% activity (DMSO) and no enzyme controls.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[1]

Cellular cGAS Inhibition Assay (THP-1 Monocytes)

Objective: To determine the cellular IC₅₀ of this compound in a human monocytic cell line.

Materials:

  • THP-1 cells (or THP1-Dual™ cells)

  • Cell Culture Medium: RPMI-1640 with 10% FBS

  • Transfection Reagent (e.g., Lipofectamine™ 2000)

  • dsDNA (e.g., HT-DNA)

  • This compound stock solution in DMSO

  • RNA extraction kit

  • qRT-PCR reagents (including primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. If using THP-1 monocytes, differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the assay.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound (e.g., from 100 µM to 1 nM) or DMSO vehicle control for 1-2 hours at 37°C.[1]

  • cGAS Activation:

    • Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells to stimulate the cGAS pathway.

  • Incubation: Incubate the cells for 4-6 hours post-transfection at 37°C.[4]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to measure the mRNA expression levels of interferon-stimulated genes (IFNB1, CXCL10).

  • Data Analysis:

    • Normalize the expression of the target genes to the housekeeping gene.

    • Calculate the percentage of inhibition for each this compound concentration relative to the dsDNA-stimulated, DMSO-treated controls.

    • Determine the cellular IC₅₀ by fitting the dose-response curve.[9]

Cell Viability / Cytotoxicity Assay

Objective: To determine the LD₅₀ of this compound and confirm that the observed inhibition is not due to general cellular toxicity.

Materials:

  • THP-1 cells

  • Cell Culture Medium

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the cellular inhibition assay. Include a DMSO vehicle control and a control with a known cytotoxic agent.

  • Incubation: Incubate the cells for 24 hours at 37°C.[6]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Quantification: Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the signal to the DMSO-treated control cells to determine the percentage of cell viability.

    • Plot viability against this compound concentration to determine the LD₅₀, which is the concentration that causes 50% cell death. A value significantly higher than the cellular IC₅₀ indicates a favorable therapeutic window.[3]

Specificity and Off-Target Effects

This compound has demonstrated high specificity for cGAS. Studies have shown that while it potently blocks dsDNA-induced interferon production, it does not inhibit signaling triggered by direct STING agonists (like cGAMP) or ligands for other pattern recognition receptors like RIG-I (e.g., hairpin RNA).[5][9] Furthermore, this compound showed no inhibition of unrelated ATP-consuming enzymes like soluble adenylyl cyclase (ADCY10), highlighting its selective mechanism of action.[5][7]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of human cGAS.[6][7] Its mechanism of action, involving direct competitive inhibition of the enzyme's catalytic pocket, effectively blocks the production of 2',3'-cGAMP and the subsequent inflammatory cascade.[1][3] With high potency in cellular models and a favorable toxicity profile, this compound serves as an essential research tool for elucidating the role of the cGAS-STING pathway in health and disease, and as a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.[1][3]

References

Application of G140 in Virology Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that plays a critical role in the innate immune response to viral infections. Upon detecting viral DNA in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are crucial for establishing an antiviral state. Given its role in modulating this critical antiviral pathway, this compound serves as an invaluable tool for virology research, enabling detailed investigation into the role of the cGAS-STING pathway in various viral infections and as a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive inhibitor of cGAS by targeting its catalytic pocket. By occupying the active site, this compound blocks the binding of ATP and GTP, the substrates required for the synthesis of cGAMP. This inhibition effectively prevents the activation of the downstream STING-mediated signaling cascade, thereby suppressing the production of type I interferons and other inflammatory cytokines.[3]

Data Presentation

Table 1: Biochemical Inhibitory Activity of this compound against cGAS
Target SpeciesAssay TypeIC₅₀ (nM)
Human cGASBiochemical14.0
Mouse cGASBiochemical442

Data sourced from multiple studies.[2][4]

Table 2: Cellular Inhibitory Activity of this compound
Cell LineAssay TypeMeasured EndpointCellular IC₅₀ (µM)
Human THP-1 cellsdsDNA-induced IFN expressionIFNB1 mRNA1.70
Human THP-1 cellsdsDNA-induced IFN expressionCXCL10 mRNA~1.70
Primary human macrophagesdsDNA-induced cGAS activityNot specified≤1

Data sourced from a study on the development of human cGAS-specific small-molecule inhibitors.[4]

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_DNA Viral DNA cGAS cGAS Viral_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 dimerizes IFN_Genes Type I IFN Genes (e.g., IFNB1) p_IRF3->IFN_Genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Biochemical Assay for cGAS Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant human cGAS.

Materials:

  • Recombinant human cGAS protein

  • Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

  • ATP and GTP stock solutions

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl

  • Detection reagent for cGAMP (e.g., cGAMP ELISA kit) or ATP depletion (e.g., Kinase-Glo®)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Enzyme and DNA Addition: Add a mixture of recombinant human cGAS and dsDNA to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the amount of cGAMP produced using an ELISA kit or measure the remaining ATP using a luminescence-based assay like Kinase-Glo®, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for the in vitro biochemical cGAS inhibition assay.

Cellular Assay for cGAS Inhibition in a Virology Context

This protocol is adapted from a study on Foot-and-Mouth Disease Virus (FMDV) and can be modified for other viruses.[1][5] It aims to assess the effect of this compound on viral replication in a cellular model.

Materials:

  • Susceptible cell line (e.g., IBRS-2 cells for FMDV)

  • Virus stock of known titer (e.g., FMDV O1K)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Infection medium (low serum)

  • MTT or similar reagent for cell viability assay

  • Reagents for viral titer determination (e.g., plaque assay) or viral protein/nucleic acid quantification (e.g., immunofluorescence, qRT-PCR)

Procedure:

  • Cell Seeding: Seed the susceptible cells in appropriate culture plates (e.g., 24-well plates) and grow to a confluent monolayer.

  • Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 for FMDV) in infection medium. Allow the virus to adsorb for 1 hour.

  • This compound Treatment: After viral adsorption, replace the infection medium with fresh culture medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the infected and treated cells for a suitable period (e.g., 18-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to determine the viral titer.

    • Cell Lysate/Fixed Cells: Prepare cell lysates for qRT-PCR or fix the cells for immunofluorescence analysis of viral protein expression.

  • Quantification of Viral Replication:

    • Plaque Assay: Perform a plaque assay using the collected supernatants to determine the viral titer (Plaque Forming Units/mL).

    • qRT-PCR: Extract RNA from cell lysates and perform qRT-PCR to quantify viral RNA levels.

    • Immunofluorescence: Stain fixed cells with an antibody against a viral protein to visualize and quantify the percentage of infected cells.

  • Cell Viability Assay: In a separate plate, treat uninfected cells with the same concentrations of this compound to assess its cytotoxicity using an MTT assay. This is crucial to ensure that any observed effects on viral replication are not due to this compound-induced cell death.

  • Data Analysis: Compare the viral titers, viral RNA levels, or percentage of infected cells between the this compound-treated and control groups.

Caption: Workflow for a cellular virology assay using this compound.

Conclusion

This compound is a powerful research tool for dissecting the role of the cGAS-STING pathway in viral pathogenesis. Its high potency and selectivity for human cGAS make it suitable for a range of in vitro and cell-based virology studies. The provided protocols offer a foundation for researchers to investigate the impact of cGAS inhibition on the replication of various viruses, contributing to a deeper understanding of virus-host interactions and the development of novel antiviral strategies.

References

Application Notes: G140, a Potent Inhibitor of the cGAS-STING Pathway for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS-STING (Stimulator of Interferon Genes) signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of infection or cellular damage.[3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then activates the STING protein, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines through the activation of IRF (interferon regulatory factor) and NF-κB transcription factors.[1] While this response is vital for host defense, its dysregulation and the recognition of self-DNA can lead to the pathology of various autoimmune and inflammatory diseases.[3][5] this compound presents itself as a valuable chemical probe for investigating the roles of the cGAS-STING pathway in such diseases and as a promising starting point for the development of therapeutics.[1]

Mechanism of Action

This compound functions as a competitive inhibitor at the catalytic pocket of human cGAS.[1][4] By occupying the active site, it blocks the binding of the natural substrates, ATP and GTP.[4] This action effectively prevents the synthesis of cGAMP, thereby inhibiting the initiation of the entire downstream signaling cascade that leads to an inflammatory response.[3][4] Studies have demonstrated that this compound is highly selective for human cGAS and does not significantly inhibit other innate immune pathways, such as those mediated by RIG-I or direct STING agonists.[4]

G140_Mechanism_of_Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates p_IRF3 p-IRF3 IRF3->p_IRF3 Cytokines Type I IFNs & Pro-inflammatory Cytokines p_IRF3->Cytokines Induces Transcription p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Cytokines Induces Transcription

Figure 1. The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound from biochemical and cellular assays. The data demonstrates the high potency of this compound against human cGAS and its effectiveness in a cellular context, with a favorable therapeutic window.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay Recombinant human cGAS (h-cGAS)IC5014.0 nM[2]
Recombinant murine cGAS (m-cGAS)IC50442 nM[2]
Cell-Based Assay THP-1 cells (human monocytic)Cellular IC50 (IFNB1 mRNA)1.70 µM[2][6]
Primary human macrophagesCellular IC50 (IFNB1 mRNA)0.86 µM[2]
Cell Viability THP-1 cellsLD50>100 µM[2]

Experimental Protocols

Protocol 1: In Vitro cGAS Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human cGAS.

Materials:

  • Recombinant human cGAS

  • Herring Testes DNA (htDNA)

  • ATP and GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound compound

  • Detection reagent for cGAMP (e.g., commercial cGAMP ELISA kit)

  • 96-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Add 10 µL of a solution containing ATP and GTP (final concentration typically 100 µM each).

  • Add 10 µL of a solution containing recombinant human cGAS and htDNA (final concentrations typically 5 nM and 5 ng/µL, respectively).

  • Initiate the reaction by mixing the components thoroughly.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction according to the detection kit's instructions (e.g., by adding EDTA).

  • Quantify the amount of 2',3'-cGAMP produced using a cGAMP ELISA kit, following the manufacturer's protocol.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol details how to measure the inhibitory effect of this compound on the cGAS-STING pathway in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Herring Testes DNA (htDNA)

  • This compound compound

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, SYBR Green master mix)

  • Primers for IFNB1 (Interferon Beta 1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Differentiate the monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the various concentrations of this compound or vehicle control for 2 hours.

  • Pathway Stimulation:

    • Transfect the cells with htDNA (e.g., 1 µ g/well ) using a suitable transfection reagent to stimulate the cGAS pathway.

    • Incubate the cells for 4-6 hours at 37°C.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1.

    • Normalize the IFNB1 expression to the housekeeping gene.

  • Data Analysis:

    • Calculate the fold change in IFNB1 expression for each treatment condition relative to the unstimulated control.

    • Determine the percentage of inhibition of IFNB1 induction by this compound compared to the htDNA-stimulated vehicle control.

    • Calculate the cellular IC50 value by plotting the percentage of inhibition against the this compound concentration.[6]

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis start Seed THP-1 Monocytes differentiate Differentiate with PMA (48 hours) start->differentiate rest Rest Cells (24 hours) differentiate->rest treat Pre-treat with this compound (2 hours) rest->treat stimulate Transfect with htDNA (4-6 hours) treat->stimulate rna_extract Extract RNA stimulate->rna_extract qpcr qRT-PCR for IFNB1 & GAPDH rna_extract->qpcr data_analysis Calculate IC50 qpcr->data_analysis end Result data_analysis->end

Figure 2. Workflow for determining the cellular efficacy of this compound.

References

Application Notes and Protocols for G140 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G140 is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage.[3][4] Upon activation, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP), which activates STING, leading to a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5]

In the context of cancer, the cGAS-STING pathway has a dual role. Its activation can promote anti-tumor immunity by enhancing T-cell priming. Conversely, chronic activation can lead to a pro-tumorigenic inflammatory environment. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[1][4] this compound provides a valuable tool for investigating the role of cGAS-STING signaling in cancer biology and for developing therapies that modulate this pathway. It acts as a competitive inhibitor at the catalytic pocket of human cGAS, blocking the binding of ATP and GTP and thus preventing cGAMP synthesis.[3][4][6]

These notes provide detailed protocols for evaluating the biochemical and cellular activity of this compound, as well as a framework for its application in preclinical cancer models.

Data Presentation: Efficacy and Cellular Effects of this compound

The following tables summarize the quantitative data for this compound, facilitating the design of effective experiments.

Table 1: In Vitro Potency of this compound

Target Assay Type IC₅₀ Reference(s)
Human cGAS (h-cGAS) Biochemical 14.0 nM [2][3][7]

| Murine cGAS (m-cGAS) | Biochemical | 442 nM |[2][3][7] |

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell Line Assay Type Parameter Value Reference(s)
Human THP-1 Monocytes cGAS Inhibition (IFN-β mRNA) IC₅₀ 1.70 µM [2][3]
Primary Human Macrophages cGAS Inhibition (IFN-β mRNA) IC₅₀ 0.86 µM [2][3]

| Human THP-1 Monocytes | Cytotoxicity (Cell Viability) | LD₅₀ | >100 µM |[3][7][8] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the cGAS-STING signaling pathway and the specific point of inhibition by this compound.

G140_Mechanism_of_Action cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates This compound This compound This compound->cGAS Inhibits IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_genes Induces Transcription

Caption: this compound competitively inhibits cGAS, blocking cGAMP synthesis.

Experimental Protocols

Herein are detailed protocols for the characterization of this compound. It is crucial to troubleshoot experimental conditions, such as ensuring this compound remains solubilized in media, as precipitation is a common issue.[1][9]

Protocol 1: In Vitro Biochemical cGAS Activity Assay

This assay directly quantifies the enzymatic activity of recombinant cGAS to determine the IC₅₀ of this compound.[8][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant human cGAS.

Materials:

  • Recombinant human cGAS (h-cGAS)

  • This compound compound (stock solution in DMSO)

  • dsDNA activator (e.g., Herring Testes DNA, HT-DNA)

  • ATP and GTP stock solutions

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT[10]

  • Quench/Stop Solution (e.g., 0.5 M EDTA)[10]

  • 384-well assay plates

  • Detection system for 2',3'-cGAMP (e.g., LC-MS, competitive ELISA, or TR-FRET)

Workflow Diagram:

In_Vitro_Workflow prep 1. Prepare Reagents (this compound serial dilution, cGAS/dsDNA mix, ATP/GTP mix) plate 2. Plate Setup Add this compound/DMSO control to 384-well plate prep->plate add_enzyme 3. Add cGAS/dsDNA Mix plate->add_enzyme initiate 4. Initiate Reaction Add ATP/GTP Mix add_enzyme->initiate incubate 5. Incubate 37°C for 60 min initiate->incubate quench 6. Quench Reaction Add Stop Solution (EDTA) incubate->quench detect 7. Detect cGAMP (e.g., LC-MS, ELISA) quench->detect analyze 8. Analyze Data Calculate IC₅₀ detect->analyze

Caption: Workflow for the in vitro cGAS biochemical inhibition assay.

Procedure:

  • Reagent Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve final assay concentrations (e.g., 10 µM to 0.5 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[10]

  • Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.[8]

  • Controls:

    • Negative Control (100% Activity): Vehicle control instead of this compound.

    • Positive Control (0% Activity): Assay buffer without cGAS.

  • Enzyme Addition: Prepare a master mix of recombinant h-cGAS and dsDNA activator in Assay Buffer. Add this mix to each well. A typical final concentration is ~20 nM for h-cGAS and 10 ng/µL for dsDNA.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a master mix of ATP and GTP (e.g., 100 µM each, final concentration) to all wells.[8]

  • Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.[8]

  • Quenching: Stop the reaction by adding the Quench Solution.[8]

  • Detection: Quantify the amount of 2',3'-cGAMP produced using a validated detection method.[6]

  • Data Analysis: Normalize the results to the controls. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based cGAS Inhibition Assay (qRT-PCR)

This assay measures the ability of this compound to inhibit the cGAS pathway in a cellular context by quantifying the expression of downstream interferon-stimulated genes (ISGs).[3][6]

Objective: To determine the cellular IC₅₀ of this compound in a relevant cell line (e.g., THP-1 monocytes).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (for differentiating THP-1 cells, if required)

  • This compound compound

  • dsDNA stimulus (e.g., HT-DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for a target gene (e.g., IFNB1) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. For macrophage differentiation, treat with PMA (20-50 ng/mL) for 48-72 hours.[8]

  • Inhibitor Pre-treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 100 µM to 1 nM) or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[8]

  • cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol. Add the complexes to the cells to activate the cGAS pathway (e.g., 1 µg/mL HT-DNA).[3]

  • Incubation: Incubate the cells for 4-6 hours at 37°C to allow for target gene transcription.[3]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of the target gene (IFNB1) and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Determine the percentage of inhibition for each this compound concentration relative to the DNA-stimulated vehicle control. Plot the dose-response curve to calculate the cellular IC₅₀.

Protocol 3: Western Blot Analysis of STING Pathway Activation

This protocol is used to qualitatively or quantitatively assess the phosphorylation status of key proteins downstream of cGAS, such as TBK1 and IRF3, to confirm the mechanism of action of this compound.

Objective: To verify that this compound inhibits dsDNA-induced phosphorylation of STING pathway components.

Materials:

  • Cell line (e.g., THP-1)

  • This compound, dsDNA stimulus, and transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound at effective concentrations (e.g., 1x and 5x the cellular IC₅₀) and a vehicle control for 1-2 hours.

  • Stimulation: Stimulate cells with transfected dsDNA for an optimized duration (e.g., 1-3 hours) to induce peak phosphorylation of target proteins.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A reduction in the p-TBK1/TBK1 or p-IRF3/IRF3 ratio in this compound-treated samples compared to the stimulated control confirms inhibition of the pathway.

Protocol 4: Cell Viability Assay

This assay is essential to ensure that the observed inhibitory effects of this compound are due to specific cGAS inhibition and not general cytotoxicity.[8]

Objective: To determine the 50% lethal dose (LD₅₀) of this compound.

Materials:

  • Cell line (e.g., THP-1)

  • This compound compound

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add this compound at a wide range of concentrations (e.g., from 200 µM down to 1 µM), including a vehicle-only control.[8]

  • Incubation: Incubate the cells for a duration relevant to the functional assays (e.g., 24-72 hours).[8]

  • Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against this compound concentration to determine the LD₅₀. A large window between the cellular IC₅₀ and the LD₅₀ is desirable.[5]

Protocol 5: In Vivo Xenograft Model (Conceptual Framework)

This protocol provides a general framework for evaluating the effect of this compound in a preclinical cancer model. The specific design will depend on the cancer type and the hypothesis being tested (e.g., reducing inflammation-driven tumor growth or modulating the tumor microenvironment).

Objective: To assess the anti-tumor efficacy and/or immunomodulatory effects of this compound in an in vivo cancer model.

Logical Framework for In Vivo Studies:

In_Vivo_Logic cluster_treatment 4. Treatment Regimen model 1. Select Model (e.g., Syngeneic for immune effects, PDX) implant 2. Implant Tumor Cells (Subcutaneous or Orthotopic) model->implant randomize 3. Randomize Mice (When tumors reach palpable size) implant->randomize vehicle Vehicle Control randomize->vehicle This compound This compound Monotherapy randomize->this compound combo This compound + Standard of Care (e.g., Chemo, Immunotherapy) randomize->combo monitor 5. Monitor - Tumor Volume - Body Weight - Clinical Signs vehicle->monitor This compound->monitor combo->monitor endpoint 6. Endpoint Analysis - Tumor Weight - IHC/Flow Cytometry - Gene Expression monitor->endpoint

Caption: Logical workflow for designing an in vivo study with this compound.

Procedure:

  • Model Selection: Choose an appropriate mouse model. For studying immune effects, a syngeneic model with a competent immune system is essential. Patient-derived xenograft (PDX) models can be used to assess efficacy in a system that closely mimics human tumors.[11][12]

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.[13]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, this compound, Standard-of-Care, this compound + Standard-of-Care).

  • This compound Formulation and Administration: Formulate this compound for in vivo administration (e.g., in a solution containing DMSO, PEG300, Tween-80, and saline).[2] Administer the drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.

  • Endpoint Analysis: At the end of the study, excise tumors and weigh them. Process tumors and other relevant tissues (e.g., spleen, lymph nodes) for downstream analysis:

    • Immunohistochemistry (IHC): To analyze immune cell infiltration (e.g., CD8+ T cells, macrophages).

    • Flow Cytometry: To quantify different immune cell populations within the tumor microenvironment.

    • Gene Expression Analysis (qRT-PCR/RNA-seq): To measure the expression of inflammatory cytokines and chemokines.

  • Data Analysis: Compare tumor growth inhibition (TGI), survival rates, and endpoint molecular data between the treatment groups to determine the efficacy and mechanism of action of this compound in vivo.

References

G140: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), in cell-based assays. This document includes detailed information on the solubility and preparation of this compound, as well as protocols for its application in cellular and biochemical assays to study the cGAS-STING signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the catalytic pocket of human cGAS[1][2]. By acting as a competitive inhibitor of the substrates ATP and GTP, this compound effectively blocks the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP)[2][3]. This inhibition prevents the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an inflammatory response[4][5][6]. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target[5][6].

This compound Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in cell-based assays.

Molecular Formula: C₁₇H₁₆Cl₂N₄O₂ Molecular Weight: 379.24 g/mol [7]

This compound is sparingly soluble in aqueous solutions and is prone to precipitation in cell culture media. Therefore, it is essential to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

Table 1: this compound Solubility

SolventSolubilityReference
DMSO2 mg/mL - 76 mg/mL[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits high potency against human cGAS with significant selectivity over its murine counterpart. The half-maximal inhibitory concentration (IC₅₀) values can vary depending on the assay format (biochemical vs. cellular) and the specific experimental conditions. It is noteworthy that cellular IC₅₀ values are generally higher than biochemical IC₅₀ values, which may be attributed to factors such as cell membrane permeability and serum protein binding[8].

Table 2: this compound Inhibitory Potency (IC₅₀)

Target/SystemAssay TypeIC₅₀ ValueReference
Human cGAS (h-cGAS)Biochemical14.0 nM[5][7]
Murine cGAS (m-cGAS)Biochemical442 nM[5][7]
Human THP-1 Cells (IFNB1 mRNA)Cellular1.70 µM[5][8]
Human THP-1 Cells (CXCL10 mRNA)Cellular1.95 µM[9]
Primary Human Macrophages (IFNB1 mRNA)Cellular0.86 µM[7]
Primary Human Macrophages (CXCL10 mRNA)Cellular0.49 µM[9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

4.1.1. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

4.1.2. Protocol for 10 mM Stock Solution:

  • Weigh the appropriate amount of this compound powder.

  • Dissolve the this compound powder in 100% DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution. Gentle sonication in a water bath for a few minutes can be used to aid dissolution if precipitation is observed[4].

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C[4].

4.1.3. Protocol for Working Solution in Cell Culture Media: To minimize precipitation when diluting the DMSO stock into aqueous cell culture media, a serial dilution approach is recommended[4].

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, add 1 µL of a 10 mM this compound stock to 99 µL of medium to get a 100 µM intermediate solution[4].

  • Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration.

  • Gently mix the final working solution immediately before adding it to the cells[4].

  • Visually inspect the final solution for any signs of precipitation[4].

Visualizations

G140_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP/GTP ATP_GTP->cGAS STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN induces expression of

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of this compound to inhibit the synthesis of cGAMP by recombinant cGAS.

4.2.1. Materials:

  • Recombinant human cGAS (h-cGAS) protein

  • Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

  • ATP and GTP stock solutions

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[5]

  • This compound serial dilutions

  • Stop Solution (e.g., 0.5 M EDTA)[5]

  • cGAMP detection kit (e.g., ELISA, TR-FRET)

  • 384-well assay plates

4.2.2. Protocol:

  • Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA[6].

  • Inhibitor Addition: Add this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM)[6]. Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity)[6].

  • Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM[6].

  • Incubation: Incubate the plate at 37°C for 60 minutes[6].

  • Quenching: Stop the reaction by adding the Stop Solution[6].

  • cGAMP Detection: Quantify the amount of cGAMP produced using a suitable detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for cGAS Inhibition in THP-1 Monocytes

This assay measures the ability of this compound to inhibit the cGAS-STING pathway within a cellular context by quantifying the downstream expression of interferon-stimulated genes (ISGs).

4.3.1. Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation (optional)

  • This compound working solutions

  • dsDNA (e.g., Herring Testes DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well cell culture plates

  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR

4.3.2. Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density. For differentiation into macrophages, treat cells with PMA (e.g., 5 ng/mL) for 48-72 hours, followed by a rest period[10].

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours at 37°C[1][6].

  • cGAS Activation: Prepare DNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells to a final dsDNA concentration of 2 µg/mL to activate the cGAS pathway[8].

  • Incubation: Incubate the cells for 18-24 hours at 37°C[6].

  • Endpoint Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to measure the relative mRNA expression of ISGs, such as IFNB1 and CXCL10, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the percentage of inhibition of ISG expression for each this compound concentration relative to the dsDNA-stimulated, vehicle-treated control. Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

G140_Cell_Assay_Workflow start Start seed_cells Seed THP-1 Cells in 96-well plate start->seed_cells differentiate Differentiate with PMA (optional, 48-72h) seed_cells->differentiate preincubate Pre-incubate with this compound (1-2h) differentiate->preincubate transfect Transfect with dsDNA to activate cGAS preincubate->transfect incubate Incubate (18-24h) transfect->incubate endpoint Endpoint Analysis (e.g., qRT-PCR for ISGs) incubate->endpoint analyze Data Analysis (Calculate IC50) endpoint->analyze end End analyze->end

Caption: Experimental workflow for a this compound cell-based assay.

Troubleshooting

Issue: this compound precipitates in cell culture medium.

  • Solution: Ensure the final DMSO concentration in the medium is as low as possible (typically ≤ 0.5%) but sufficient to maintain solubility. Prepare working solutions by serial dilution in pre-warmed medium and mix gently but thoroughly immediately before use[4].

Issue: High variability between replicates.

  • Solution: Ensure consistent cell seeding density and health. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Mix the plate gently after adding this compound to ensure uniform distribution.

Issue: Lower than expected inhibition.

  • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation from repeated freeze-thaw cycles. Optimize the pre-incubation time with this compound. Be aware of the species-specificity of this compound; it is significantly less potent against murine cGAS[1].

Issue: Observed cytotoxicity.

  • Solution: Determine the LD₅₀ of this compound in your cell line to ensure that the concentrations used for inhibition assays are not causing significant cell death[6]. High concentrations of DMSO can also be toxic; always include a vehicle control with the same final DMSO concentration as your experimental wells.

Conclusion

This compound is a valuable tool for investigating the cGAS-STING signaling pathway. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize this compound to study the role of cGAS in health and disease, and to aid in the development of novel therapeutics for autoimmune and inflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS), in experiments involving the human monocytic cell line, THP-1. This document outlines the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathway.

Introduction to this compound

This compound is a small-molecule inhibitor that specifically targets human cGAS, a key sensor in the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines.[1] this compound competitively inhibits the catalytic pocket of cGAS, thereby blocking cGAMP synthesis and downstream inflammatory responses.[2][3] Its high potency and selectivity make it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for autoimmune and inflammatory diseases.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in biochemical and cellular assays, with a focus on THP-1 cells.

ParameterValueCell Type/SystemNotesReference
Biochemical IC₅₀ (h-cGAS) 14.0 nMRecombinant human cGASPotency against the purified human enzyme.[4][5]
Biochemical IC₅₀ (m-cGAS) 442 nMRecombinant mouse cGASShows selectivity for the human over the mouse enzyme.[4][5]
Cellular IC₅₀ (IFNB1 mRNA) 1.70 µMTHP-1 cellsInhibition of interferon-beta 1 gene expression.[4][5][6]
Cellular IC₅₀ (CXCL10 mRNA) ~2 µMTHP-1 cellsInhibition of C-X-C Motif Chemokine Ligand 10 gene expression.[6]
Cellular LD₅₀ >100 µMTHP-1 cellsDemonstrates a significant window between efficacy and toxicity.[4][6]

Recommended Working Concentration: Based on the cellular IC₅₀ values, a starting working concentration range of 1-10 µM is recommended for experiments in THP-1 cells. The optimal concentration may vary depending on the specific experimental conditions and desired level of inhibition.

Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates STING_active Activated STING STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3-P TBK1->IRF3 Phosphorylates Genes Type I IFN & Pro-inflammatory Genes IRF3->Genes Induces Transcription NFkB->Genes Induces Transcription

Caption: The cGAS-STING signaling pathway and this compound's point of inhibition.

Experimental Protocols

Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol assesses the ability of this compound to inhibit the cGAS-STING pathway in the human monocytic cell line, THP-1, by measuring the downstream expression of interferon-stimulated genes.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Transfection reagent suitable for dsDNA delivery (e.g., Lipofectamine 2000)

  • Herring Testes DNA (HT-DNA) or other dsDNA stimulus

  • This compound compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH or ACTB)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in suspension. For experiments requiring adherent macrophages, differentiate THP-1 cells by treating with 25-100 ng/mL PMA for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

  • Seeding: Seed THP-1 cells (differentiated or undifferentiated) in a multi-well plate at a density that allows for optimal growth and transfection efficiency.

  • Pre-treatment: Pre-treat the cells with serial dilutions of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulation: Transfect the cells with dsDNA (e.g., 1-2 µg/mL HT-DNA) using a suitable transfection reagent according to the manufacturer's instructions to stimulate the cGAS pathway. Include a non-stimulated control.

  • Incubation: Incubate the cells for 4-6 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1, CXCL10, and the housekeeping gene.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO-treated, dsDNA-stimulated control. Determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound on THP-1 cells to establish the therapeutic window.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound compound

  • DMSO (vehicle control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear or opaque-walled cell culture plates

Procedure:

  • Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) and a DMSO control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: Normalize the viability of this compound-treated cells to the DMSO-treated control cells. Plot the percentage of cell viability against the this compound concentration to determine the LD₅₀ (the concentration that causes 50% cell death).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the inhibitory activity of this compound in THP-1 cells.

G140_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture & Seed THP-1 Cells pretreat Pre-treat with this compound (1 hour) culture->pretreat prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->pretreat stimulate Stimulate with dsDNA (4-6 hours) pretreat->stimulate harvest Harvest Cells & Extract RNA stimulate->harvest qprc qRT-PCR for IFNB1 & CXCL10 harvest->qprc data_analysis Calculate IC₅₀ qprc->data_analysis

Caption: Experimental workflow for this compound evaluation in THP-1 cells.

References

Application Notes and Protocols for Targeting SP140 and RIP140 in Primary Human Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals interested in the modulation of primary human macrophage function by targeting the Speckled Protein 140 (SP140) and the Receptor-Interacting Protein 140 (RIP140).

Introduction

Primary human macrophages are key players in the innate immune system, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues.[1] Dysregulation of macrophage polarization is implicated in a wide range of inflammatory diseases and cancer.[2][3] SP140 and RIP140 have emerged as critical regulators of macrophage function, making them attractive therapeutic targets.

SP140 (Speckled Protein 140) is a bromodomain-containing protein predominantly expressed in immune cells.[4] It acts as an epigenetic reader, and its inhibition has been shown to modulate macrophage differentiation and inflammatory responses.[4] A selective small molecule inhibitor, GSK761, has been developed to probe the function of SP140 in macrophages.[4]

RIP140 (Receptor-Interacting Protein 140) is a transcriptional co-regulator that plays a dual role in macrophage polarization. It is required for M1 activation and its subsequent degradation is crucial for the transition to an M2 phenotype.[5] Modulating RIP140 levels or its subcellular localization can influence the inflammatory state of macrophages.[5]

Data Presentation

Table 1: Effect of SP140 Inhibition by GSK761 on Macrophage Function
ParameterTreatmentOutcomeReference
Macrophage Differentiation Monocytes treated with GSK761Reduced differentiation into inflammatory macrophages; induced generation of CD206+ regulatory macrophages.[4]
Cytokine Expression (LPS-induced) Inflammatory macrophages treated with GSK761Inhibition of pro-inflammatory cytokines, including TNF.[4]
Gene Regulation GSK761 treatmentSpecific reduction in SP140 chromatin binding and expression of SP140-regulated genes.[4]
Table 2: Role of RIP140 in Macrophage Polarization
Macrophage PhenotypeRole of RIP140MechanismReference
M1 (Pro-inflammatory) Required for activation.Enhances M1 polarization.[5]
M2 (Anti-inflammatory) Suppresses polarization.In the cytosol, RIP140 forms a complex with CAPNS1, activating calpain 1/2 and subsequently PTP1B, which reduces STAT6 phosphorylation.[5]
Endotoxin Tolerance Degradation is critical.Failure to degrade RIP140 prevents the switch to an M2 phenotype.[5]

Signaling Pathways and Experimental Workflow

SP140 Inhibition Signaling Pathway

SP140_Inhibition cluster_0 Macrophage Nucleus SP140 SP140 Chromatin Chromatin SP140->Chromatin Binds to Transcriptional Start Sites Pro-inflammatory Genes Pro-inflammatory Genes Chromatin->Pro-inflammatory Genes Activates Transcription Reduced Cytokine Production Reduced Cytokine Production Pro-inflammatory Genes->Reduced Cytokine Production Leads to GSK761 GSK761 GSK761->SP140 Inhibits Binding

Caption: Inhibition of SP140 by GSK761 prevents its binding to chromatin, reducing the expression of pro-inflammatory genes.

RIP140-Mediated Regulation of Macrophage Polarization

RIP140_Polarization cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS/IFN-γ LPS/IFN-γ RIP140_nucleus Nuclear RIP140 LPS/IFN-γ->RIP140_nucleus M1_Activation M1 Activation RIP140_nucleus->M1_Activation IL-4 IL-4 RIP140_cytosol Cytosolic RIP140 IL-4->RIP140_cytosol Translocation CAPNS1 CAPNS1 RIP140_cytosol->CAPNS1 Complex Formation Calpain_1_2 Calpain 1/2 CAPNS1->Calpain_1_2 Activates PTP1B PTP1B Calpain_1_2->PTP1B Activates STAT6_P p-STAT6 PTP1B->STAT6_P Dephosphorylates M2_Suppression M2 Suppression STAT6_P->M2_Suppression

Caption: RIP140 acts as a switch between M1 and M2 macrophage polarization through distinct subcellular localization and signaling.

Experimental Workflow for Macrophage Treatment

Experimental_Workflow cluster_analysis 6. Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Isolate_Monocytes 2. Isolate Monocytes (e.g., CD14+ selection) Isolate_PBMCs->Isolate_Monocytes Differentiate_Macrophages 3. Differentiate into Macrophages (e.g., with M-CSF) Isolate_Monocytes->Differentiate_Macrophages Treat_with_Compound 4. Treat with G140-targeting compound (e.g., GSK761) Differentiate_Macrophages->Treat_with_Compound Stimulate_Macrophages 5. Stimulate Macrophages (e.g., LPS, IFN-γ, IL-4) Treat_with_Compound->Stimulate_Macrophages Gene_Expression Gene Expression (qPCR, RNA-seq) Stimulate_Macrophages->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Stimulate_Macrophages->Protein_Analysis Flow_Cytometry Flow Cytometry (Surface Markers) Stimulate_Macrophages->Flow_Cytometry

Caption: General workflow for isolating, differentiating, treating, and analyzing primary human macrophages.

Experimental Protocols

Protocol 1: Isolation and Differentiation of Primary Human Monocyte-Derived Macrophages (MDMs)

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads, human (or other monocyte isolation kit)

Procedure:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Monocyte Isolation: Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads following the manufacturer's instructions.

  • Differentiation:

    • Resuspend the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.

    • Plate the cells at a desired density (e.g., 1 x 10^6 cells/mL) in tissue culture-treated plates.

    • Incubate at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into macrophages (MDMs). Replace the medium every 2-3 days with fresh M-CSF-containing medium.

Protocol 2: Treatment of MDMs with SP140 Inhibitor (GSK761) and Inflammatory Stimulation

Materials:

  • Differentiated MDMs (from Protocol 1)

  • GSK761 (or other SP140 inhibitor)

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS)

  • Human Interferon-gamma (IFN-γ)

  • Serum-free RPMI-1640 medium

Procedure:

  • Pre-treatment with Inhibitor:

    • After differentiation, replace the medium with fresh serum-free RPMI-1640 and allow the cells to rest for 2-4 hours.

    • Prepare working solutions of GSK761 in DMSO. Add GSK761 or vehicle control (DMSO) to the cells at the desired final concentration.

    • Incubate for 1-2 hours at 37°C.

  • Inflammatory Stimulation:

    • Following pre-treatment, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the wells to induce an M1-like inflammatory response.

    • Incubate for the desired time period depending on the downstream analysis (e.g., 6 hours for gene expression, 24 hours for cytokine secretion).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA or CBA).

    • Cell Lysate: Wash the cells with cold PBS and lyse them for RNA isolation (for qPCR or RNA-seq) or protein extraction (for Western blotting).

Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry

Materials:

  • Treated MDMs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against human surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)

  • Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

  • Cell Harvest: Gently detach the adherent MDMs using a cell scraper or a non-enzymatic cell dissociation solution.

  • Staining:

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the antibody cocktail containing antibodies against the desired surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer containing a viability dye.

    • Analyze the samples on a flow cytometer. Gate on the live, single-cell population to determine the percentage of cells expressing the M1 and M2 markers.

Conclusion

Targeting SP140 and RIP140 presents promising therapeutic strategies for diseases characterized by aberrant macrophage function. The provided protocols and data offer a framework for researchers to investigate the effects of small molecule inhibitors and other modulators on primary human macrophages. Further investigation into the intricate signaling networks governed by these proteins will be crucial for the development of novel immunomodulatory therapies.

References

Application Notes and Protocols: G140 for Blocking dsDNA-Triggered Interferon Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, detecting cytosolic double-stranded DNA (dsDNA) which is a key indicator of viral or bacterial infection, as well as cellular damage.[1] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which activates the STING protein.[2] This triggers a signaling cascade culminating in the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] While essential for host defense, aberrant activation of this pathway by self-DNA is implicated in various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1] G140 is a potent and selective small-molecule inhibitor of human cGAS, serving as a critical tool for investigating dsDNA-triggered immune responses.[2][4]

Mechanism of Action this compound functions as a competitive inhibitor at the catalytic pocket of human cGAS.[1][4] It physically blocks the active site where the substrates ATP and GTP would normally bind.[1] This direct obstruction prevents the synthesis of cGAMP, thereby halting the initiation of the downstream signaling cascade that leads to STING activation and subsequent interferon expression.[1][2] This targeted action ensures that inhibition occurs at the very beginning of the pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB IFN-β Gene Expression pIRF3->IFNB Translocates & Activates

Caption: this compound competitively inhibits cGAS, blocking cGAMP synthesis.

Data Presentation

This compound demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS).[5] The substantial window between the effective cellular concentration (IC₅₀) and the lethal dose (LD₅₀) indicates low cellular toxicity, a favorable characteristic for a therapeutic candidate.[1][4]

Table 1: In Vitro and Cellular Potency of this compound

Assay Type Target / Cell Line IC₅₀ Value Reference
Biochemical Assay Human cGAS (h-cGAS) 14.0 nM [1][5][6]
Biochemical Assay Mouse cGAS (m-cGAS) 442 nM [1][5][6]
Cellular Assay Human THP-1 Monocytes (IFNB1 mRNA) 1.70 µM [1][6][7]

| Cellular Assay | Primary Human Macrophages (IFNB1 mRNA) | 0.86 µM |[5][7] |

Table 2: Cytotoxicity Profile of this compound

Cell Line Metric (24h) Value Reference

| Human THP-1 Monocytes | LD₅₀ | >100 µM |[1][5][6] |

Specificity of this compound

A crucial aspect of a targeted inhibitor is its specificity. This compound has been evaluated against other innate immune signaling pathways to confirm its selective action. Experiments demonstrate that while this compound effectively blocks IFN-β production induced by dsDNA (a cGAS ligand), it does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand).[1] This confirms that this compound acts specifically on cGAS and does not affect downstream components like STING or parallel pathways.[1]

G140_Specificity dsDNA dsDNA (cGAS Ligand) cGAS cGAS dsDNA->cGAS cGAMP cGAMP (STING Agonist) STING STING cGAMP->STING hpRNA hpRNA (RIG-I Ligand) RIGI RIG-I hpRNA->RIGI cGAS->STING IFN IFN-β Production STING->IFN RIGI->IFN This compound This compound This compound->cGAS

Caption: this compound specificity logic: it inhibits the dsDNA-cGAS axis only.[1]

Experimental Protocols

The characterization of this compound relies on established biochemical and cellular assays. A typical workflow involves cell culture, pre-treatment with this compound, stimulation with a dsDNA agonist, and subsequent analysis of the interferon response.

Experimental_Workflow A 1. Cell Seeding (e.g., THP-1, Macrophages) B 2. This compound Pre-incubation (Serial Dilutions) A->B C 3. dsDNA Transfection (cGAS Activation) B->C D 4. Incubation (6-24 hours) C->D E 5. Endpoint Analysis (qRT-PCR, ELISA, etc.) D->E

Caption: General experimental workflow for evaluating this compound efficacy.[8]
Protocol 1: Biochemical cGAS Enzymatic Activity Assay

Objective: To determine the biochemical IC₅₀ value of this compound against recombinant cGAS protein by measuring the inhibition of cGAMP synthesis.[1][9]

Materials:

  • Recombinant human cGAS (h-cGAS) protein[7]

  • dsDNA activator (e.g., Herring Testes DNA)[9]

  • ATP and GTP stock solutions[9]

  • This compound stock solution in DMSO

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT[9]

  • Quench/Stop Solution (e.g., 0.5 M EDTA)[9]

  • 384-well assay plates

  • Detection reagents for cGAMP (e.g., competitive ELISA kit)[9]

Procedure:

  • Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).[9]

  • Reaction Setup: In a 384-well plate, add the serially diluted this compound or a vehicle control (DMSO).[3]

  • Enzyme Addition: Add a mixture of recombinant h-cGAS (e.g., 20 nM final concentration) and dsDNA activator to each well.[3][9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates ATP and GTP (e.g., 100 µM each).[3][9]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[3]

  • Quenching: Stop the reaction by adding the Quench Solution.[3]

  • Detection: Quantify the amount of cGAMP produced using a suitable detection method, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to controls and plot the inhibitor concentration versus cGAMP production. Calculate the IC₅₀ value from the resulting dose-response curve.[1]

Protocol 2: Cellular Inhibition of dsDNA-Triggered Interferon Gene Expression (qRT-PCR)

Objective: To determine the cellular IC₅₀ of this compound by measuring its ability to inhibit dsDNA-induced expression of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10.[2]

Materials:

  • Human cells (e.g., THP-1 monocytes or primary human macrophages)[2]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)[2]

  • This compound compound

  • dsDNA (e.g., Herring Testis DNA)[2]

  • Transfection reagent (e.g., Lipofectamine)[2]

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH or HPRT1)[2]

Procedure:

  • Cell Culture: Plate cells (e.g., THP-1 monocytes) in multi-well plates and allow them to adhere. If using THP-1 monocytes, differentiate them into macrophage-like cells with PMA for 24-48 hours prior to the experiment.[3]

  • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.[2][3]

  • Stimulation: Transfect the cells with dsDNA using a suitable transfection reagent to activate the cGAS pathway.[1][2]

  • Incubation: Incubate the cells for 6 hours at 37°C to allow for gene expression.[2]

  • RNA Isolation and cDNA Synthesis: Harvest the cells, extract total RNA, and synthesize cDNA according to the manufacturers' protocols.[2][8]

  • qRT-PCR: Perform quantitative real-time PCR to measure the mRNA expression levels of the target genes.[2]

  • Data Analysis: Normalize the expression of target genes to the housekeeping gene using the ΔΔCt method. Plot the normalized expression against this compound concentration and fit a dose-response curve to determine the cellular IC₅₀ value.[2]

Protocol 3: Cellular Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to cells (LD₅₀) and establish a therapeutic window.[1]

Materials:

  • Human cells (e.g., THP-1 monocytes)[3]

  • Cell culture medium

  • This compound compound

  • Cell viability reagent (e.g., MTS, MTT, or resazurin)[3]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[3]

  • Compound Addition: Add a wide range of this compound concentrations (e.g., from 1 µM to 200 µM) to the cells.[3]

  • Incubation: Incubate the cells for a duration relevant to the efficacy assays (e.g., 24-72 hours).[3]

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[3]

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot cell viability against the this compound concentration to determine the LD₅₀ value, which is the concentration that reduces cell viability by 50%.[3]

References

Troubleshooting & Optimization

Troubleshooting G140 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of G140 precipitation in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

A1: Precipitation of this compound in cell culture media can be attributed to several factors. The most common cause is exceeding the solubility limit of this compound in the aqueous environment of the culture medium. This can be influenced by the final concentration of this compound, the solvent used for the stock solution (e.g., DMSO), and the composition of the media itself, including its pH and the presence of salts and proteins.[1][2]

Q2: Can the temperature of the media affect this compound solubility?

A2: Yes, temperature can significantly impact the solubility of compounds in cell culture media.[1] Exposing media to extreme temperature shifts, such as repeated freeze-thaw cycles or heat inactivation, can promote the precipitation of not only the compound but also other media components like proteins and salts.[1][2] It is crucial to adhere to the manufacturer's guidelines for the optimal storage and handling of both the this compound stock solution and the culture media.

Q3: How does the pH of the culture medium influence this compound precipitation?

A3: The pH of the culture medium is a critical factor for the solubility of many compounds. If this compound has acidic or basic properties, its charge state can change with pH, which in turn affects its solubility. A shift in the medium's pH, which can be caused by factors like CO2 levels in the incubator or cellular metabolism, might lead to this compound precipitating out of solution.

Q4: I'm using a serum-containing medium. Could this contribute to the precipitation I'm observing?

A4: While serum proteins can bind to small molecules and sometimes keep them in solution, high concentrations of proteins can also lead to precipitation under certain conditions.[1][3] However, it's more common for issues to arise from the interaction of the compound with salts in the media, especially when preparing concentrated solutions.[1][4]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection and Confirmation
  • Microscopic Examination: Visually inspect the culture medium under a microscope. Precipitates often appear as crystalline structures, amorphous particles, or a general cloudiness. This will help distinguish it from microbial contamination.[2]

  • Control Wells: Always include control wells containing the vehicle (e.g., DMSO) at the same final concentration used for this compound to ensure the precipitate is not caused by the solvent.

Step 2: Review Preparation of this compound Stock and Working Solutions

The preparation of your this compound solutions is a critical step where precipitation issues can originate.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO).[5]

  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of the recommended solvent to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.[5]

  • Working Solution Preparation (Serial Dilution):

    • Perform serial dilutions of the high-concentration stock solution in the same solvent to create intermediate concentrations.

    • For the final working solution, dilute the intermediate stock into the pre-warmed cell culture medium. It is crucial to add the this compound stock solution to the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to immediate precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Step 3: Optimizing the Culture Medium

The composition of the cell culture medium can be a primary contributor to compound precipitation.

Troubleshooting Workflow for Media Optimization

G140_Media_Optimization start Precipitation Observed check_serum Is the medium serum-free? start->check_serum serum_free_actions Consider adding purified albumin. Test different basal media formulations. check_serum->serum_free_actions Yes serum_containing_actions Reduce serum concentration (e.g., 10% to 5%). Test heat-inactivated vs. non-heat-inactivated serum. check_serum->serum_containing_actions No check_pH Is the medium pH stable? serum_free_actions->check_pH serum_containing_actions->check_pH adjust_pH Ensure proper incubator CO2 levels. Use a buffered salt solution for dilutions if necessary. check_pH->adjust_pH check_components Are there high concentrations of divalent cations (e.g., Ca2+, Mg2+)? adjust_pH->check_components modify_components Prepare media with lower concentrations of potentially reactive ions. Add components sequentially to avoid precipitation. check_components->modify_components end_point Resolution modify_components->end_point

Caption: Troubleshooting workflow for media-related this compound precipitation.

Step 4: Adjusting this compound Dosing Strategy

If precipitation persists, modifying how this compound is introduced to the cells may be necessary.

Alternative Dosing Protocol

  • Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Increase Final Volume: If possible, increase the final volume of the culture medium to work with a lower overall concentration of this compound.

  • Time-of-Addition: Consider adding this compound to a low-serum or serum-free medium for a short initial period to allow for cell uptake, followed by the addition of serum-containing medium.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides an example of how to present solubility data for a hypothetical compound, which can be adapted for this compound as you generate experimental data.

ParameterCondition 1Condition 2Condition 3
Solvent DMSOEthanolPBS
Max. Stock Concentration 50 mM20 mM0.1 mM
Media Type DMEM + 10% FBSRPMI + 10% FBSSerum-Free DMEM
Max. Working Concentration (No Precipitation) 100 µM80 µM20 µM
Incubation Time Before Precipitation > 72 hours> 48 hours< 24 hours

Caption: Example table for summarizing this compound solubility data.

Signaling Pathway Considerations

Precipitation of this compound can lead to an inaccurate understanding of its biological effects. The following diagram illustrates how precipitation can disrupt the intended interaction of this compound with its target signaling pathway.

G140_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell G140_soluble This compound (Soluble) Receptor Receptor G140_soluble->Receptor Binding G140_precipitate This compound (Precipitated) Inactive Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect

Caption: Effect of this compound precipitation on its biological activity.

References

G140 Technical Support Center: Optimizing cGAS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that specifically targets the catalytic pocket of human cGAS.[1][2] It functions as a competitive inhibitor by binding to the active site where the substrates ATP and GTP normally bind.[2][3] This action physically obstructs the substrates, preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[3] Consequently, the activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines are blocked.[1][2]

Q2: Is this compound effective against cGAS from species other than humans?

A2: this compound exhibits high potency and selectivity for human cGAS.[1][3] Its effectiveness against murine cGAS is significantly lower.[1] For experiments involving non-human cell lines, particularly murine cells, the use of a species-specific cGAS inhibitor like RU.521 is recommended for optimal results.[1]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is dependent on the specific cell type and experimental conditions. A good starting point for a dose-response experiment is a range from 0.1 µM to 100 µM.[1] The half-maximal inhibitory concentration (IC50) in cellular assays for human THP-1 monocytes is approximately 1.70 µM, and for primary human macrophages, it is around 0.86 µM.[1][3][4]

Q4: What is the recommended pre-incubation time for this compound before stimulating cGAS?

A4: A pre-incubation period of at least one hour is generally recommended to ensure adequate cell permeability and target engagement.[1] However, the ideal pre-incubation time can vary between different cell types and experimental setups. It is advisable to perform a time-course experiment to determine the optimal pre-incubation duration for your specific system.[1]

Q5: What are the essential positive and negative controls for a this compound experiment?

A5: To ensure the validity of your experimental results, the following controls are recommended:

  • Positive Control: Cells stimulated with a known cGAS activator, such as double-stranded DNA (dsDNA), in the absence of this compound.[1]

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent used to dissolve this compound (typically DMSO) as the this compound-treated cells, and then stimulated with the cGAS activator.

  • Pathway Integrity Control: Cells stimulated with 2'3'-cGAMP to confirm that the signaling pathway downstream of cGAS is functional.[1]

  • Specificity Control: To confirm that this compound is specifically targeting cGAS, you can use a ligand for a different pattern recognition receptor, such as hairpin RNA for RIG-I, to ensure this compound does not inhibit other innate immune signaling pathways.[3]

Troubleshooting Guide

Problem 1: No observed inhibition of cGAS activity with this compound.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type.[1]
Ineffective on Non-Human cGAS This compound is highly selective for human cGAS and shows significantly lower potency against murine cGAS.[1][3] For experiments with murine cells, consider using a murine-specific cGAS inhibitor such as RU.521.[1]
Insufficient Pre-incubation Time Ensure a sufficient pre-incubation time (at least 1 hour) to allow for cell penetration and target binding. Optimize this time with a time-course experiment.[1]
Poor Cell Health or Viability Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Degraded this compound Store this compound stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment.

Problem 2: this compound precipitates in the cell culture medium.

Possible Cause Troubleshooting Steps
High Final Concentration The final concentration of this compound may be exceeding its solubility limit in the aqueous cell culture medium.[5] Try using a lower final concentration if your experiment allows.
Insufficient DMSO Concentration While this compound is soluble in DMSO, the final DMSO concentration in the medium might be too low to maintain its solubility.[5] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, but it is crucial to perform a DMSO tolerance test for your specific cells.[5]
Improper Dilution Technique Avoid adding the concentrated this compound DMSO stock directly to the full volume of medium. Prepare an intermediate dilution of this compound in a small volume of pre-warmed medium first, and then add this to the final volume while gently mixing.[5]
Media Composition The presence of salts and other components in the media can affect this compound's solubility.[5] If using serum-free media, you may face more significant precipitation issues. The presence of serum proteins can sometimes aid in the solubilization of hydrophobic compounds.[5]
Temperature Ensure that the cell culture medium is warmed to 37°C before adding the this compound solution.[5]

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayHuman cGAS (h-cGAS)14.0 nM[3][4]
Biochemical AssayMouse cGAS (m-cGAS)442 nM[3][4]
Cellular AssayHuman THP-1 Monocytes1.70 µM[3][4]
Cellular AssayHuman Primary Macrophages0.86 µM[3][4]

Table 2: Cytotoxicity Profile of this compound

Cell LineMetricValue
Human THP-1 MonocytesLD50 (24h)>100 µM[3][4]

Experimental Protocols

Biochemical cGAS Enzymatic Activity Assay

Objective: To determine the in vitro IC50 value of this compound against recombinant cGAS protein.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 96-well or 384-well plate, combine purified recombinant human cGAS with an activating dsDNA (e.g., herring testes DNA) in an assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6]

  • Inhibitor Addition: Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates, ATP and GTP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).[6]

  • Quenching: Stop the reaction by adding a quench solution (e.g., 0.5 M EDTA).[6]

  • Quantification of cGAMP: Measure the amount of 2'3'-cGAMP produced using methods such as LC-MS, a competitive ELISA, or a TR-FRET-based assay.[6][7]

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and plot the results against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[6]

Cellular dsDNA-Induced Interferon Assay

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.

Methodology:

  • Cell Plating: Plate immune cells (e.g., human THP-1 monocytes or primary macrophages) in appropriate cell culture plates.

  • Pre-incubation with this compound: Pre-incubate the cells with a serial dilution of this compound for a predetermined optimal time (e.g., 1-2 hours).

  • cGAS Stimulation: Stimulate the cGAS pathway by transfecting dsDNA into the cytosol of the cells.

  • Incubation: Incubate the cells for a sufficient period to allow for the induction of interferon gene expression (e.g., 4-6 hours).

  • RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of interferon-stimulated genes, such as IFNB1.

  • Data Analysis: Normalize the gene expression levels to a housekeeping gene. Calculate the cellular IC50 value from the resulting dose-response curve.[3]

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare this compound Serial Dilution B2 Combine cGAS, dsDNA, and this compound B1->B2 B3 Initiate with ATP/GTP B2->B3 B4 Incubate at 37°C B3->B4 B5 Quench Reaction B4->B5 B6 Quantify cGAMP B5->B6 B7 Calculate IC50 B6->B7 C1 Plate Cells C2 Pre-incubate with this compound C1->C2 C3 Stimulate with dsDNA C2->C3 C4 Incubate C3->C4 C5 Isolate RNA C4->C5 C6 Perform qRT-PCR for IFNB1 C5->C6 C7 Calculate IC50 C6->C7

Caption: General experimental workflows for biochemical and cellular cGAS inhibition assays.

References

G140 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS). The information below addresses potential issues and frequently asked questions regarding off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a small-molecule inhibitor that specifically targets human cGAS, a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2][3] It functions through competitive inhibition by binding to the catalytic pocket of cGAS, thereby preventing the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4] This action blocks the subsequent activation of the STING (Stimulator of Interferon Genes) pathway, which is responsible for inducing type I interferons and other pro-inflammatory cytokines.[1][3]

Q2: Has this compound been shown to have off-target effects?

Current research indicates that this compound is a highly selective inhibitor for human cGAS with minimal off-target effects.[2][5] Studies have demonstrated that this compound does not significantly inhibit downstream components of the cGAS-STING pathway, such as STING itself, nor does it affect parallel innate immune signaling pathways like the RIG-I-mediated response.[2]

Q3: What is the potency and toxicity of this compound in cellular assays?

This compound exhibits potent inhibition of human cGAS in cellular assays with IC50 values in the low micromolar range. Importantly, it shows a significant window between its effective concentration and cellular toxicity, with a high LD50 value.[1][5]

Troubleshooting Guide

Issue 1: Unexpected cellular toxicity observed at concentrations used for cGAS inhibition.

  • Possible Cause: While this compound generally has low cellular toxicity, extremely high concentrations or specific sensitivities of a particular cell line could lead to adverse effects.[1]

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Double-check the calculations for your working concentration.

    • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and assay. A standard starting point for cellular assays is between 0.1 µM and 100 µM.[6]

    • Review Cell Health: Ensure your cells are healthy and not compromised by other experimental factors.

    • Consult the Literature: Check for published data on this compound use in your specific cell model.

Issue 2: Lack of this compound-mediated inhibition of the inflammatory response in my cellular assay.

  • Possible Cause 1: Incorrect Assay Setup. The experimental conditions may not be optimal for observing this compound's inhibitory effect.

    • Troubleshooting Steps:

      • Verify Pathway Activation: Confirm that the cGAS-STING pathway is being robustly activated in your positive controls.

      • Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time before stimulation to allow for cellular uptake and target engagement.

  • Possible Cause 2: Species Specificity. this compound is significantly more potent against human cGAS than murine cGAS.[5][6]

    • Troubleshooting Steps:

      • Confirm Species of Origin: If using a murine cell line, a higher concentration of this compound may be required, or a murine-specific cGAS inhibitor like RU.521 might be more appropriate.[1]

  • Possible Cause 3: this compound Degradation. Improper storage or handling can lead to reduced potency.

    • Troubleshooting Steps:

      • Storage: Store this compound stock solutions at -20°C or -80°C as recommended.[6]

      • Fresh Dilutions: Prepare fresh working dilutions for each experiment from a frozen stock.

Issue 3: Observing inhibition of a signaling pathway other than cGAS-STING.

  • Possible Cause: While unlikely based on current data, it's crucial to rule out experimental artifacts.

  • Troubleshooting Steps:

    • Use Specific Controls: Include controls that activate downstream of cGAS (e.g., direct STING agonists like cGAMP) or activate parallel pathways (e.g., RIG-I agonists like hairpin RNA).[2] this compound should not inhibit signaling induced by these stimuli.

    • Orthogonal Validation: Confirm your findings using a different method or a complementary inhibitor.

    • Literature Review: Search for any newly published data on this compound's specificity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's potency and cellular effects.

Table 1: In Vitro and Cellular Potency of this compound

Target/AssaySpeciesIC50Reference
cGAS (biochemical)Human14.0 nM[5][6]
cGAS (biochemical)Murine442 nM[5][6]
cGAS Inhibition (IFNB1 mRNA in THP-1 cells)Human1.70 µM[5]
cGAS Inhibition (IFNB1 mRNA in primary macrophages)Human0.86 µM[5]

Table 2: Cellular Cytotoxicity of this compound

Cell LineAssay TypeParameterValueReference
Human THP-1CytotoxicityLD50>100 µM[5]

Experimental Protocols

Key Experiment: Cellular cGAS Inhibition Assay

This protocol outlines a general method to determine the cellular IC50 of this compound by measuring the induction of an interferon-stimulated gene (ISG), such as IFNB1.

  • Cell Seeding: Plate human monocytic THP-1 cells or primary human macrophages at an appropriate density in a multi-well plate.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of this compound to the cells and pre-incubate for 1-4 hours.

  • Pathway Stimulation: Transfect the cells with a cGAS stimulus, such as herring testes DNA (HT-DNA), to activate the cGAS-STING pathway. Include an unstimulated control and a vehicle-only control.

  • Incubation: Incubate the cells for an additional 4-6 hours.

  • RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the normalized expression against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows relevant to this compound.

G140_Mechanism_of_Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP/GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN induces transcription

Caption: this compound competitively inhibits cGAS, blocking cGAMP synthesis and downstream signaling.

Experimental_Workflow start Seed Cells (e.g., THP-1) pretreat Pre-treat with various this compound concentrations start->pretreat stimulate Stimulate with dsDNA (cGAS activator) pretreat->stimulate incubate Incubate stimulate->incubate extract RNA Extraction incubate->extract qpcr qRT-PCR for IFN-β expression extract->qpcr analyze Data Analysis (IC50 determination) qpcr->analyze

Caption: Workflow for determining the cellular efficacy of this compound.

Troubleshooting_Logic start Unexpected Result (e.g., no inhibition) check_conc Verify this compound Concentration start->check_conc check_species Confirm Cell Line Species (Human vs. Murine) start->check_species check_controls Assess Positive/Negative Controls start->check_controls check_reagent Check this compound Storage/Handling start->check_reagent solution1 Adjust Concentration/ Perform Dose-Response check_conc->solution1 solution2 Use Higher Concentration or Murine-Specific Inhibitor check_species->solution2 solution3 Optimize Assay Conditions check_controls->solution3 solution4 Use Fresh Aliquot of this compound check_reagent->solution4

Caption: A logical approach to troubleshooting unexpected results with this compound.

References

Technical Support Center: G140 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize G140 cytotoxicity in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported cytotoxicity?

A1: this compound is a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic DNA that triggers an innate immune response through the STING pathway. In short-term studies (e.g., 24 hours), this compound has been shown to have low cellular toxicity, with a significant window between its effective concentration (IC₅₀) for cGAS inhibition and the concentration that induces cell death (LD₅₀). For example, in human THP-1 monocytes, the LD₅₀ after 24 hours is greater than 100 µM, while the cellular IC₅₀ for inhibiting interferon-stimulated gene expression is around 1.70 µM.

Q2: Why am I observing increased cytotoxicity with this compound in my long-term experiments (beyond 24 hours)?

A2: While this compound exhibits low acute toxicity, long-term exposure can lead to increased cytotoxicity due to several factors. These may include:

  • Compound Accumulation: Over time, the compound may accumulate within cells to toxic levels.

  • Metabolic Stress: Continuous inhibition of the cGAS-STING pathway might have unforeseen long-term consequences on cellular metabolism and homeostasis.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or waste accumulation, can exacerbate the cytotoxic effects of any compound.

  • Compound Degradation: this compound, like any chemical compound, may degrade in culture media over time, and its degradation products could be more toxic than the parent compound.

Q3: What is the recommended starting concentration for this compound in long-term experiments?

A3: For long-term experiments, it is crucial to start with the lowest effective concentration of this compound. We recommend performing a dose-response curve for your specific cell line and assay to determine the minimal concentration that achieves the desired level of cGAS inhibition. A good starting point for cellular assays is in the range of 1-20 µM. For long-term studies, it is advisable to use a concentration at or slightly above the IC₅₀ for your specific endpoint, rather than a high concentration, to minimize off-target effects and cytotoxicity.

Q4: How often should I change the media during a long-term experiment with this compound?

A4: For long-term experiments, regular media changes are critical to replenish nutrients and remove metabolic waste. A common practice is to replace 50% of the media with fresh media containing the desired concentration of this compound every 48-72 hours. This approach helps maintain a stable concentration of the compound while ensuring the cells remain healthy. The optimal frequency will depend on the metabolic rate and proliferation speed of your specific cell line.

Troubleshooting Guides

Issue 1: Progressive Increase in Cell Death Over Time

Possible Causes and Solutions

CauseRecommended Action
This compound concentration is too high for long-term exposure. Perform a long-term dose-response experiment (e.g., 3, 5, and 7 days) to determine the highest non-toxic concentration that still provides the desired inhibitory effect.
Cell confluence is too high, leading to contact inhibition and increased sensitivity to stress. Optimize your initial cell seeding density to ensure that the cells do not become over-confluent during the experiment. Aim for 70-80% confluency at the final time point.
Nutrient depletion and waste accumulation in the culture medium. Increase the frequency of media changes. Consider replacing a larger volume of media (e.g., 75%) or using a richer culture medium formulation if your cells are highly metabolic.
Instability of this compound in culture medium over extended periods. Prepare fresh this compound stock solutions regularly and avoid repeated freeze-thaw cycles. When changing the media, always add freshly diluted this compound.
Issue 2: Inconsistent Results and High Variability Between Replicates

Possible Causes and Solutions

CauseRecommended Action
Inconsistent cell seeding density across wells. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
"Edge effects" in multi-well plates due to evaporation. To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data. Ensure the incubator has adequate humidity.
Variability in this compound concentration due to improper mixing or precipitation. After adding this compound to the wells, gently mix the plate to ensure even distribution. Visually inspect your stock and working solutions for any signs of precipitation.
Cellular stress unrelated to this compound. Routinely check your cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma). Ensure all cell culture reagents are of high quality and not expired.

Data Presentation

Table 1: this compound In Vitro and Cellular Potency

Assay TypeTarget/Cell LineIC₅₀ Value
Biochemical AssayHuman cGAS (h-cGAS)14.0 nM
Biochemical AssayMouse cGAS (m-cGAS)442 nM
Cellular AssayHuman THP-1 Monocytes1.70 µM
Cellular AssayHuman Primary Macrophages0.86 µM

Table 2: this compound Cytotoxicity Profile (24-hour exposure)

Cell LineMetricValue
Human THP-1 MonocytesLD₅₀>100 µM

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic this compound Concentration for Long-Term Experiments

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not allow them to become over-confluent by the end of the experiment (e.g., 7 days).

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation and Media Changes: Incubate the cells for your desired long-term duration (e.g., 3, 5, or 7 days). Every 48-72 hours, carefully remove 50% of the media from each well and replace it with fresh media containing the same concentration of this compound.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as the MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will be your optimal non-toxic concentration for long-term studies.

Mandatory Visualizations

G140_Signaling_Pathway This compound Inhibition of the cGAS-STING Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP/GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces expression

Caption: this compound inhibits the cGAS enzyme, blocking cGAMP synthesis.

Long_Term_Cytotoxicity_Workflow Workflow for Minimizing Long-Term this compound Cytotoxicity cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis seed_cells 1. Seed cells at optimal density prepare_this compound 2. Prepare fresh this compound serial dilutions treat_cells 3. Treat cells with this compound and vehicle control prepare_this compound->treat_cells media_change 4. Perform partial media change with fresh this compound every 48-72h treat_cells->media_change incubate 5. Incubate for desired duration (e.g., 3-7 days) media_change->incubate incubate->media_change repeat assess_viability 6. Assess cell viability (e.g., MTT, Live/Dead) incubate->assess_viability analyze_data 7. Determine highest non-toxic concentration assess_viability->analyze_data

Caption: Experimental workflow for long-term this compound treatment.

Troubleshooting_Logic Troubleshooting Logic for Increased Cytotoxicity start Increased Cell Death Observed in Long-Term This compound Treatment check_conc Is this compound concentration optimized for long-term use? start->check_conc check_density Is cell density within optimal range? check_conc->check_density Yes solution_conc Action: Perform long-term dose-response to find non-toxic concentration. check_conc->solution_conc No check_media Are media changes performed regularly? check_density->check_media Yes solution_density Action: Optimize initial seeding density to avoid over-confluence. check_density->solution_density No check_reagents Are this compound stocks and reagents fresh? check_media->check_reagents Yes solution_media Action: Increase frequency of partial media changes. check_media->solution_media No solution_reagents Action: Prepare fresh stocks, avoid freeze-thaw cycles. check_reagents->solution_reagents No

Caption: Decision tree for troubleshooting this compound cytotoxicity.

G140 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and handling of G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

This compound powder should be stored at -20°C for long-term stability.

Q2: What is the shelf-life of this compound powder?

When stored correctly at -20°C, this compound powder is stable for up to three years.[1]

Q3: How should I prepare a this compound stock solution?

It is recommended to dissolve this compound powder in anhydrous Dimethyl Sulfoxide (DMSO).[2] To aid dissolution, you can gently warm the solution to 37°C or use sonication.[3]

Q4: What are the storage conditions for this compound stock solutions?

For optimal stability, aliquot the this compound stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C.[2]

Q5: What is the stability of the this compound stock solution?

A this compound stock solution stored at -80°C is stable for up to one year.[1] If stored at -20°C, it should be used within one to six months.[1][4][5]

Q6: Can I store working solutions for my experiments?

It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Stability and Degradation

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: Reaction with water can cleave the ester functional group of this compound, leading to inactive metabolites. This is accelerated in aqueous solutions, particularly at non-neutral pH.[7]

  • Oxidation: Exposure to atmospheric oxygen, light, or trace metal contaminants can modify the this compound structure, reducing its potency.[7]

To minimize degradation, store this compound as a dry powder in a tightly sealed, opaque container at -20°C.[7] For solutions, use anhydrous solvents like DMSO, store at -80°C under an inert atmosphere (e.g., argon or nitrogen), and avoid repeated freeze-thaw cycles.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: this compound Properties and Storage Recommendations

PropertyValue
CAS Number 2369751-07-3
Molecular Formula C₁₇H₁₆Cl₂N₄O₂
Molecular Weight 379.24 g/mol
Appearance Translucent film or powder
Powder Storage -20°C (up to 3 years)[1]
Stock Solution Storage -80°C (up to 1 year) or -20°C (1-6 months)[1][4][5]

Table 2: this compound Inhibitory Activity

TargetAssay TypeIC₅₀
Human cGAS Biochemical14.0 nM[2][6]
Mouse cGAS Biochemical442 nM[2][6]
Human THP-1 cells (IFNB1 mRNA) Cell-based1.7 µM[2][8]
Human THP-1 cells (NF-κB reporter) Cell-based1.36 µM[2]
Human Primary Macrophages Cell-based0.86 µM[9]

Table 3: this compound Cellular Toxicity

Cell LineMetricValue
Human THP-1 Monocytes LD₅₀ (24h)>100 µM[6][9]

Experimental Protocols & Workflows

cGAS-STING Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway, which is inhibited by this compound.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Type_I_IFN Type I Interferons & Pro-inflammatory Cytokines p_IRF3->Type_I_IFN induces transcription G140_In_Vitro_Workflow Workflow for In Vitro cGAS Inhibition Assay Start Start Prepare_Reagents Prepare Serial Dilution of this compound and Master Mixes (cGAS, dsDNA, ATP, GTP) Start->Prepare_Reagents Plate_Setup Add this compound/Vehicle to Assay Plate Prepare_Reagents->Plate_Setup Add_cGAS_dsDNA Add cGAS/dsDNA Master Mix Plate_Setup->Add_cGAS_dsDNA Initiate_Reaction Add ATP/GTP Master Mix to Initiate Reaction Add_cGAS_dsDNA->Initiate_Reaction Incubate Incubate at 37°C for 30-90 minutes Initiate_Reaction->Incubate Quantify_cGAMP Quantify 2'3'-cGAMP Production (ELISA, LC-MS) Incubate->Quantify_cGAMP Data_Analysis Normalize Data and Calculate IC50 Quantify_cGAMP->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Poor G140 Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of G140 in murine models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing poor efficacy in my mouse model?

A1: The primary reason for the poor efficacy of this compound in standard laboratory mice is its species-specific inhibitory activity. This compound is a potent inhibitor of human cyclic GMP-AMP synthase (cGAS) but exhibits significantly lower potency against murine cGAS. This difference in potency means that at standard doses, this compound may not achieve sufficient target engagement to produce a therapeutic effect in mice.

Q2: What is the difference in this compound potency between human and murine cGAS?

A2: this compound has a much higher inhibitory concentration (IC50) for murine cGAS compared to human cGAS. The IC50 for human cGAS is approximately 14.0 nM, while for murine cGAS, it is around 442 nM, indicating a roughly 30-fold decrease in potency.

Q3: Are there alternative cGAS inhibitors with better efficacy in mice?

A3: Yes, several small molecule inhibitors have been developed with higher potency for murine cGAS. These can be used as tool compounds to validate the role of cGAS in your murine model of disease. Notable examples include RU.521 and TDI-6570. RU.521 has been shown to potently inhibit both mouse and human cGAS, making it a valuable tool for comparative studies.

Q4: What is a humanized cGAS mouse model and can it help?

A4: A humanized cGAS mouse model is a genetically engineered mouse in which the murine cGAS gene has been replaced with the human cGAS gene. These models are invaluable for testing the in vivo efficacy of human-specific inhibitors like this compound in a system with a fully functional murine immune system. Using a humanized cGAS mouse allows for a more accurate assessment of this compound's therapeutic potential before moving to clinical trials.

Q5: My in vitro data was strong. Why doesn't it translate in vivo?

A5: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Beyond target potency, several factors can contribute to this, including:

  • Pharmacokinetics (PK): The drug may have poor absorption, rapid metabolism, or fast clearance in mice, preventing it from reaching therapeutic concentrations at the site of action.

  • Pharmacodynamics (PD): The drug may not be engaging the target effectively in the complex in vivo environment.

  • Off-target effects: The compound might have unforeseen off-target effects in vivo that counteract its intended therapeutic benefit.

  • Model-specific factors: The chosen murine model may not fully recapitulate the human disease pathology.

Troubleshooting Guides

Issue 1: Sub-optimal Efficacy in Wild-Type Mice

If you are observing low or no efficacy with this compound in a standard murine model, consider the following troubleshooting steps:

1. Confirm Target Engagement:

  • Problem: It is crucial to determine if this compound is reaching its target (cGAS) and inhibiting its activity at the administered dose.

  • Solution: Conduct a pharmacodynamic (PD) study. This involves treating mice with this compound and measuring the levels of cGAMP (the product of cGAS activity) or downstream markers like phosphorylated STING, IRF3, or interferon-stimulated gene (ISG) expression in relevant tissues. A lack of change in these markers suggests a problem with target engagement.

2. Perform Pharmacokinetic (PK) Analysis:

  • Problem: this compound may be rapidly cleared or poorly distributed to the target tissue in mice.

  • Solution: Conduct a PK study to measure the concentration of this compound in the plasma and target tissues over time after administration. This will help determine the drug's half-life, bioavailability, and tissue distribution, informing whether the dosing regimen is adequate to maintain therapeutic concentrations.

3. Dose Escalation Study:

  • Problem: The initial dose may be too low to overcome the lower potency of this compound against murine cGAS.

  • Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy studies can then be conducted at doses up to the MTD to see if a therapeutic window can be achieved. However, be mindful that very high doses may lead to off-target toxicity.

4. Consider an Alternative cGAS Inhibitor:

  • Problem: The inherent low potency of this compound for murine cGAS may be insurmountable.

  • Solution: Switch to a cGAS inhibitor with known high potency against the murine target, such as RU.521 or TDI-6570, to confirm that cGAS inhibition is a valid therapeutic strategy in your model.

Issue 2: Unexpected Toxicity

1. Vehicle Control:

  • Problem: The vehicle used to dissolve and administer this compound could be causing toxicity.

  • Solution: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced and compound-induced toxicity.

2. Off-Target Profiling:

  • Problem: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.

  • Solution: If possible, perform in vitro screening of this compound against a panel of kinases and other enzymes to identify potential off-target activities.

Issue 3: Difficulty in Choosing the Right Model

1. Wild-Type vs. Humanized Model:

  • Problem: Deciding between a standard mouse strain and a humanized cGAS model.

  • Solution: If the primary goal is to specifically test the efficacy of the human-targeted drug this compound, a humanized cGAS mouse is the most appropriate model. If the goal is to validate the cGAS pathway as a therapeutic target in a particular disease model, using a potent murine cGAS inhibitor in a wild-type mouse is a valid approach.

Data Summary

Table 1: In Vitro Potency of cGAS Inhibitors

CompoundTargetIC50 (nM)Reference
This compound Human cGAS14.0
Murine cGAS442
RU.521 Murine cGAS~700
Human cGAS~800
TDI-6570 Murine cGASPotent
Human cGASNo significant inhibition

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic (PD) Study to Assess cGAS Target Engagement

Objective: To determine if this compound inhibits cGAS activity in vivo.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG, Tween 80 in saline)

  • Age- and sex-matched mice (appropriate strain for the disease model)

  • Anesthesia

  • Tissue collection tools

  • ELISA kit for cGAMP or reagents for LC-MS/MS

  • Reagents for Western blotting (antibodies for p-STING, STING, p-IRF3, IRF3, and loading control) or qRT-PCR (primers for ISGs like Ifnb1, Cxcl10)

Procedure:

  • Acclimate animals to the facility for at least one week.

  • Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses). A minimum of 3-5 mice per group is recommended for a pilot study.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • At predetermined time points post-dosing (e.g., 2, 6, 24 hours), euthanize the mice.

  • Collect blood (for plasma) and relevant tissues (e.g., spleen, tumor, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • For cGAMP measurement: Homogenize tissues and quantify cGAMP levels using an ELISA kit or LC-MS/MS according to the manufacturer's instructions.

  • For Western blotting: Prepare tissue lysates and perform Western blot analysis to assess the phosphorylation status of STING and IRF3.

  • For qRT-PCR: Extract RNA from tissues, synthesize cDNA, and perform qRT-PCR to measure the expression of interferon-stimulated genes.

  • Data Analysis: Compare the levels of cGAMP, phosphorylated proteins, or gene expression between the vehicle- and this compound-treated groups. A significant reduction in these markers in the this compound-treated groups indicates target engagement.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the concentration of this compound in plasma and tissues over time.

Materials:

  • This compound

  • Vehicle

  • Age- and sex-matched mice

  • Blood collection tubes (e.g., with EDTA)

  • Cannulas (for serial sampling if possible) or supplies for terminal bleeds

  • Centrifuge

  • -80°C freezer

  • Access to an LC-MS/MS system for drug quantification

Procedure:

  • Acclimate animals.

  • Administer a single dose of this compound to a cohort of mice.

  • At various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice (typically 3 mice per time point for terminal collection).

  • If tissue concentrations are desired, collect relevant tissues at the same time points.

  • Process blood to separate plasma by centrifugation.

  • Store plasma and tissue samples at -80°C until analysis.

  • Prepare tissue homogenates.

  • Quantify the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma and tissue concentration of this compound versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Visualizations

G140_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes This compound This compound This compound->cGAS inhibits ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3_dimer->ISGs induces transcription of

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Poor this compound Efficacy in Murine Model CheckPotency Is this compound potent against murine cGAS? Start->CheckPotency PKPD Conduct PK/PD Studies CheckPotency->PKPD No HumanizedModel Use Humanized cGAS Mouse Model CheckPotency->HumanizedModel Yes (human-specific) TargetEngagement Is there target engagement (e.g., reduced cGAMP)? PKPD->TargetEngagement DoseEscalation Perform Dose Escalation Study TargetEngagement->DoseEscalation No EfficacyObserved Efficacy Observed? TargetEngagement->EfficacyObserved Yes DoseEscalation->EfficacyObserved AlternativeInhibitor Use Potent Murine cGAS Inhibitor (e.g., RU.521) EfficacyObserved->AlternativeInhibitor No Success Proceed with Model EfficacyObserved->Success Yes HumanizedModel->Success End Re-evaluate Hypothesis AlternativeInhibitor->End

Caption: Troubleshooting workflow for poor this compound efficacy in murine models.

Navigating G140 IC50 Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of any therapeutic compound. For G140, a potent and selective inhibitor of the human cyclic GMP-AMP synthase (cGAS), observed variability in IC50 values across different cell lines can present a significant challenge. This technical support center provides a comprehensive guide to understanding and troubleshooting this variability, featuring quantitative data, detailed experimental protocols, and visual aids to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the catalytic pocket of human cGAS. By acting as a competitive inhibitor of the substrates ATP and GTP, this compound prevents the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). This action effectively blocks the activation of the STING (Stimulator of Interferon Genes) pathway, which in turn halts the downstream production of pro-inflammatory cytokines and type I interferons.[1]

Q2: Why do I observe different IC50 values for this compound in different cell lines?

A2: IC50 variability is a common phenomenon in drug discovery and can be attributed to a multitude of factors. These include, but are not limited to:

  • Cell-specific physiology: Different cell lines possess unique characteristics, such as varying levels of cGAS expression, differences in cell membrane permeability affecting this compound uptake, and distinct metabolic rates that can alter the effective intracellular concentration of the inhibitor.[2]

  • Experimental conditions: Minor variations in experimental protocols, including cell density, incubation time, and reagent concentrations, can significantly impact the calculated IC50 value.[3]

  • Assay methodology: The type of assay used to measure the inhibitory effect of this compound can influence the outcome. For instance, a discrepancy is often observed between biochemical assays using purified enzymes and cell-based assays that reflect a more complex biological environment.[2][3]

Q3: Is this compound equally effective against cGAS from different species?

A3: No, this compound is highly selective for human cGAS. It exhibits significantly lower potency against murine cGAS.[1] For experiments involving non-human cell lines, particularly murine cells, the use of a murine-specific cGAS inhibitor is recommended for optimal results.[1]

Quantitative Data Summary: this compound IC50 Values

The following tables summarize the reported biochemical and cellular IC50 values for this compound. It is important to note that direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.[4]

Table 1: Biochemical IC50 Values of this compound

TargetIC50 (nM)Reference
h-cGAS14.0[2]
m-cGAS442[2]

Table 2: Cellular IC50 Values of this compound

Cell LineAssay ReadoutIC50 (µM)Reference
THP-1 (human monocytic)IFNB1 mRNA1.70[2]
THP-1 (human monocytic)CXCL10 mRNA1.95
Primary Human MacrophagesIFNB1 mRNA0.86[2]
Primary Human MacrophagesCXCL10 mRNA0.49
THP1-Dual™ (SEAP reporter)NF-κB Reporter1.36[2]

Experimental Protocols

Cellular cGAS Inhibition Assay in THP-1 Cells

This protocol outlines the determination of the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon-stimulated gene (ISG) expression.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

  • Transfection reagent

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • cGAS Activation: Transfect the cells with dsDNA according to the transfection reagent manufacturer's protocol to activate the cGAS pathway.

  • Incubation: Incubate the cells for 4-6 hours post-transfection.

  • RNA Extraction and qRT-PCR: Isolate total RNA and perform qRT-PCR to quantify the mRNA levels of IFNB1 and CXCL10.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Plot the percentage of inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizing Key Processes

G140_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes ATP_GTP ATP/GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits IRF3 IRF3 STING->IRF3 activates NFkB NF-κB STING->NFkB activates ISGs IFN-β, CXCL10 (Pro-inflammatory Cytokines) IRF3->ISGs transcribes NFkB->ISGs transcribes IC50_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Inhibitor_Addition Add this compound Serial Dilutions Cell_Seeding->Inhibitor_Addition Stimulation Activate cGAS (e.g., dsDNA) Inhibitor_Addition->Stimulation Incubation Incubate Stimulation->Incubation Assay_Readout Measure Endpoint (e.g., qRT-PCR, ELISA) Incubation->Assay_Readout Data_Analysis Normalize Data & Plot Dose-Response Curve Assay_Readout->Data_Analysis IC50_Determination Calculate IC50 Data_Analysis->IC50_Determination Troubleshooting_Logic Start Inconsistent IC50 Results Check_Variability High Variability between Replicates? Start->Check_Variability Check_Potency IC50 Higher or Lower than Expected? Check_Variability->Check_Potency No High_Variability_Solutions Review Cell Health Pipetting Technique Plate Layout Check_Variability->High_Variability_Solutions Yes High_IC50_Solutions Check Compound Stability Optimize Incubation Time Verify cGAS Expression Check_Potency->High_IC50_Solutions Higher Low_IC50_Solutions Assess Cytotoxicity Verify Stock Concentration Check_Potency->Low_IC50_Solutions Lower End Consistent Results High_Variability_Solutions->End High_IC50_Solutions->End Low_IC50_Solutions->End

References

G140 Technical Support Center: Troubleshooting Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), in experimental settings. Adherence to proper handling and storage protocols is critical for obtaining consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways in which this compound can degrade?

A1: this compound is primarily susceptible to two chemical degradation pathways: hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of this compound's ester functional group by water, which results in two inactive metabolites.[1] Oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants, modifying the molecule and reducing its potency.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed, opaque container at -20°C.[1] For stock solutions, it is recommended to dissolve the compound in an anhydrous solvent such as DMSO.[1] These stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C under an inert atmosphere like argon or nitrogen.[1]

Q3: What common experimental factors can accelerate the degradation of this compound?

A3: Several factors can accelerate the degradation of this compound in your experiments. These include:

  • Aqueous Solutions: Prolonged exposure to aqueous buffers, particularly at non-neutral pH, can increase the rate of hydrolysis.[1]

  • Exposure to Light: UV light can induce photolysis, another pathway for degradation.[1]

  • Presence of Oxygen: Dissolved oxygen in solvents can lead to oxidative degradation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including those that lead to degradation.[1]

  • Contaminants: The presence of trace metals in buffers or on laboratory equipment can catalyze oxidative reactions.[1]

Q4: Can this compound be used in aqueous buffers for cell culture experiments?

A4: Yes, but with specific precautions to minimize degradation. It is best to add this compound to the cell culture medium immediately before treating the cells.[1] The standard procedure is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the culture medium.[1] It is important to keep the final DMSO concentration low (typically below 0.5%) to avoid any solvent-induced effects on the cells.[1]

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause 1: Degradation of this compound in the stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in anhydrous DMSO and compare its activity to the old stock solution.[1] To prevent issues with stock solution stability, aliquot new stock solutions for single use to avoid multiple freeze-thaw cycles.[1]

  • Possible Cause 2: Degradation of this compound in the aqueous culture medium.

    • Troubleshooting Step: Minimize the incubation time of this compound in the medium before adding it to the cells. Prepare the final dilution immediately before use.[1] Consider performing a time-course experiment to determine if the compound's effect diminishes over longer incubation periods.[1]

  • Possible Cause 3: Adsorption of this compound to plasticware.

    • Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, which reduces the effective concentration.[1] Consider using low-adhesion microplates or pre-treating plates with a blocking agent if you suspect this is an issue.[1]

Problem 2: Appearance of unexpected peaks in HPLC analysis of this compound samples.

  • Possible Cause: this compound degradation.

    • Troubleshooting Step: Analyze a freshly prepared sample of this compound to use as a reference. Compare the chromatogram of the fresh sample to the sample . The appearance of new peaks or a decrease in the area of the main this compound peak over time can indicate degradation.

Data Presentation

Table 1: this compound Properties and Recommended Storage Conditions

PropertyValueReference
CAS Number2369751-07-3[2]
Molecular FormulaC₁₇H₁₆Cl₂N₄O₂[2]
Molecular Weight379.24 g/mol [2]
AppearanceTranslucent film or powder[2]
Storage Condition Recommendation Reference
Solid FormStore at -20°C in a tightly sealed, opaque container.[1]
Stock Solution (in anhydrous DMSO)Aliquot and store at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Stable for up to 6 months.[1][3][4]
Working Solutions (in aqueous buffer)Prepare fresh for each experiment and use immediately.[1]

Table 2: IC50 Values for this compound

TargetIC50Cell Line/Assay ConditionReference
Human cGAS (h-cGAS)14.0 nMBiochemical Assay[4]
Murine cGAS (m-cGAS)442 nMBiochemical Assay[4]
h-cGAS1.70 µMTHP-1 cells[4]
h-cGAS0.86 µMPrimary macrophages[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Preparation: Put on all required Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[2] Ensure you are working in a certified chemical fume hood.[2]

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and a clean weighing boat.[2]

  • Dissolving: Transfer the this compound powder to a sterile vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[2]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, opaque tubes. Store at -80°C.[1]

Protocol 2: this compound Stability Assay using HPLC

  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock solution to a final concentration of 100 µM in the desired buffer for the stress condition being tested (e.g., PBS at pH 5.0, 7.4, and 9.0).[1]

  • Stress Conditions:

    • Thermal Stability: Incubate the prepared samples at various temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Expose the sample in a quartz cuvette to a calibrated light source.[1]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample and quench any further degradation by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Develop a suitable gradient to separate this compound from its degradation products.

    • Detection: Use a UV detector at an appropriate wavelength to monitor the elution of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to its peak area at time 0.[1]

Visualizations

G140_Degradation_Pathways This compound This compound (Active) Hydrolysis Hydrolysis (H₂O, non-neutral pH) This compound->Hydrolysis Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidized_Products Oxidized Products (Reduced Potency) Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

G140_Handling_Workflow cluster_storage Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use Dry_Powder Dry Powder (-20°C, Opaque Container) Dissolve Dissolve in Anhydrous DMSO Dry_Powder->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Stock Store at -80°C (Inert Atmosphere) Aliquot->Store_Stock Dilute Prepare Fresh Working Solution (in Aqueous Buffer) Store_Stock->Dilute Single-Use Aliquot Use_Immediately Use Immediately in Assay Dilute->Use_Immediately

Caption: Recommended workflow for this compound handling.

cGAS_Inhibition_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAS_active Active cGAS cGAS->cGAS_active This compound This compound This compound->cGAS_active inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS_active cGAMP 2'3'-cGAMP cGAS_active->cGAMP synthesizes STING STING cGAMP->STING activates IRF3 IRF3 STING->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN induces transcription of

References

G140 interference with downstream signaling assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals using G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of human cGAS.[1][2][3] Its core mechanism is the competitive inhibition of the cGAS catalytic site.[2][4] this compound binds to the active pocket that normally accommodates the substrates ATP and GTP.[2][4] By occupying this site, this compound physically blocks substrate entry and prevents the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby halting the downstream signaling cascade that leads to STING activation and an inflammatory response.[4]

Q2: What is the selectivity of this compound?

A2: this compound demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS).[1][3] In a study evaluating its promiscuity, this compound showed no inhibition of the unrelated ATP-converting enzyme soluble adenylyl cyclase (ADCY10), suggesting a good level of specificity.[5] However, comprehensive selectivity profiling against a broad panel of kinases or other enzymes is not widely published. Researchers should always consider the possibility of off-target effects in their experimental design.

Q3: What are the recommended working concentrations for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown potent dose-dependent inhibition of the cGAS pathway at sub-micromolar to low-micromolar concentrations in human cells.[3][5] For example, in dsDNA-stimulated THP-1 cells, the IC50 for inhibiting IFNB1 mRNA expression was 1.70 µM.[3][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Does this compound exhibit cellular toxicity?

A4: this compound has been reported to show no substantial cellular toxicity at effective concentrations, providing a significant therapeutic window.[2][5] One study reported a lethal dose (LD50) of >100 µM in THP-1 cells after 24 hours of treatment, which is 50- to 100-fold higher than its effective concentration.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The tables below summarize the available data.

Table 1: Biochemical Inhibitory Potency of this compound

TargetIC50 (nM)
Human cGAS (h-cGAS)14.0
Murine cGAS (m-cGAS)442

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: Cellular Inhibitory Potency of this compound

Cell LineDownstream ReadoutCellular IC50 (µM)
dsDNA-stimulated THP-1 cellsIFNB1 mRNA expression1.70
dsDNA-stimulated THP-1 cellsCXCL10 mRNA expression~1.70
dsDNA-stimulated primary human macrophagesIFNB1 mRNA expression0.86

Data sourced from Lama, L. et al., 2019.[5]

Signaling Pathway and Mechanism of Action Diagrams

G140_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP/GTP ATP_GTP->cGAS substrates STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 ISGs Type I IFNs & pro-inflammatory cytokines pIRF3->ISGs induces transcription

Caption: this compound competitively inhibits cGAS, blocking cGAMP synthesis and downstream signaling.

Troubleshooting Guides

Unexpected results can arise from various sources, including off-target effects of this compound or its interference with assay components. This guide provides a structured approach to troubleshooting common issues.

Troubleshooting_Guide Start Unexpected Result Observed Q1 Is the expected inhibition of the cGAS-STING pathway absent? Start->Q1 A1_Yes Potential Issue: - this compound degradation - Suboptimal concentration - Low cell permeability - Species incompatibility (e.g., murine cells) Q1->A1_Yes Yes A1_No Result shows unexpected changes in other pathways or readouts Q1->A1_No No Sol1 Troubleshooting Steps: 1. Verify this compound integrity and concentration. 2. Perform dose-response curve. 3. Confirm use of human cells. 4. Check positive controls (e.g., known cGAS activator). A1_Yes->Sol1 Q2 Are you using a luciferase reporter assay? A1_No->Q2 A2_Yes Potential Issue: - Direct luciferase inhibition/stabilization by this compound - Off-target effects on the reporter promoter Q2->A2_Yes Yes Q3 Are you using an ELISA? Q2->Q3 No Sol2 Troubleshooting Steps: 1. Run a counter-screen with purified luciferase enzyme + this compound. 2. Use a different reporter system (e.g., GFP). 3. Use a promoterless luciferase vector as a control. A2_Yes->Sol2 A2_No Are you using an ELISA? A3_Yes Potential Issue: - this compound interferes with Ab-Ag binding - this compound affects HRP enzyme activity - Off-target effects altering cytokine secretion Q3->A3_Yes Yes Q4 Are you using Western Blot? Q3->Q4 No Sol3 Troubleshooting Steps: 1. Perform a spike-and-recovery experiment. 2. Pre-incubate this compound with detection antibody/HRP. 3. Validate with an alternative method (e.g., qPCR, Western Blot). A3_Yes->Sol3 A3_No Are you using Western Blot? A4_Yes Potential Issue: - Off-target effects on protein expression or phosphorylation - Unequal protein loading Q4->A4_Yes Yes A4_No Contact Technical Support Q4->A4_No No Sol4 Troubleshooting Steps: 1. Investigate potential off-target pathways. 2. Use a loading control (e.g., Actin, Tubulin). 3. Titrate antibody concentrations. A4_Yes->Sol4

Caption: A logical workflow to troubleshoot unexpected results in this compound experiments.

Issue 1: No Inhibition of Downstream Signaling (e.g., IFN-β, p-IRF3)
  • Question: You've treated your human cells with this compound, stimulated the cGAS pathway, but still observe high levels of IFN-β or IRF3 phosphorylation. What could be the cause?

  • Answer:

    • This compound Integrity and Concentration: Ensure that your this compound stock solution is correctly prepared and has not degraded. We recommend preparing fresh aliquots and storing them at -80°C for long-term use.[3] Verify the final concentration in your assay.

    • Suboptimal Dose: The IC50 of this compound can vary between cell types. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulus.

    • Species Specificity: this compound is significantly more potent against human cGAS than murine cGAS.[1][3] Confirm that you are using human cells or a cell line expressing human cGAS.

    • Stimulation Pathway: Confirm that your stimulus specifically activates the cGAS pathway. Some stimuli might activate parallel pathways (e.g., TLRs) that also lead to IRF3 activation. For example, poly(I:C) activates RIG-I/MDA5, not cGAS. Use a cGAS-specific stimulus like transfected Herring Testes DNA (HT-DNA).

Issue 2: Unexpected Results in a Luciferase Reporter Assay
  • Question: In my interferon-stimulated gene (ISG) luciferase reporter assay, this compound is causing an increase in signal, or the inhibition is much weaker/stronger than expected from other assays. Why?

  • Answer:

    • Direct Luciferase Interference: Small molecules can sometimes directly inhibit the firefly luciferase (FLuc) enzyme.[4][6] Paradoxically, some inhibitors can stabilize the FLuc protein, protecting it from degradation and leading to an increase in the luminescence signal over time.[4][6]

      • Troubleshooting Step: To test for direct interference, perform a cell-free assay. Add this compound at your working concentration directly to a reaction containing recombinant luciferase enzyme and its substrate. A change in luminescence compared to a vehicle control indicates direct interference.

    • Off-Target Effects: this compound could have off-target effects on other transcription factors that influence your ISG promoter's activity.

      • Troubleshooting Step: Use a control plasmid with a constitutively active promoter (e.g., CMV or SV40) driving luciferase expression. If this compound alters the signal from this promoter, an off-target effect is likely.

Issue 3: Inconsistent Results in an ELISA
  • Question: My IFN-β ELISA results are variable or do not correlate with qPCR data when using this compound. What could be the problem?

  • Answer:

    • Assay Interference: Small molecules can occasionally interfere with ELISA components. This could involve masking the epitope recognized by the antibodies or inhibiting the horseradish peroxidase (HRP) enzyme used for detection.

      • Troubleshooting Step (Spike-and-Recovery): Add a known amount of recombinant IFN-β (the "spike") to your cell culture media with and without this compound. Then, perform the ELISA. If you cannot "recover" the known amount of IFN-β in the presence of this compound, it suggests interference.

    • Biological Effects on Secretion: this compound could have off-target effects on the cellular machinery responsible for secreting cytokines, leading to a discrepancy between intracellular mRNA levels (measured by qPCR) and secreted protein levels (measured by ELISA).

      • Troubleshooting Step: Corroborate your findings using an alternative method that does not depend on secretion, such as intracellular flow cytometry for IFN-β or Western blot for a downstream target like STAT1 phosphorylation.

Detailed Experimental Protocols

Protocol 1: Western Blot for IRF3 Phosphorylation

This protocol is designed to detect the activation of IRF3 via phosphorylation at Ser396, a key downstream event in the cGAS-STING pathway.

WB_Workflow Start 1. Cell Treatment Lysis 2. Cell Lysis Start->Lysis Quant 3. Protein Quantification (BCA) Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-IRF3, anti-IRF3, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection End 10. Data Analysis Detection->End

Caption: Standard workflow for detecting IRF3 phosphorylation by Western Blot.

  • Cell Seeding and Treatment:

    • Seed human monocytic THP-1 cells at a density of 1x10^6 cells/mL.

    • Pre-treat cells with this compound (e.g., at 0, 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cGAS pathway by transfecting cells with 1 µg/mL HT-DNA using a suitable transfection reagent. Include an unstimulated control.

    • Incubate for 4-6 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[7]

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8] For phospho-antibodies, BSA is often preferred.[8]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.

      • Anti-phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947)[9]

      • Anti-total-IRF3 (to normalize for protein levels)

      • Anti-β-Actin (as a loading control)

  • Washing and Secondary Antibody:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

Protocol 2: ELISA for Secreted IFN-β

This protocol describes a sandwich ELISA for quantifying the amount of IFN-β secreted into the cell culture supernatant.

  • Sample Collection:

    • Following cell treatment with this compound and stimulation as described in Protocol 1 (incubate for 18-24 hours for protein secretion), collect the cell culture supernatant.

    • Centrifuge the supernatant to pellet any detached cells and debris. Store the clarified supernatant at -80°C if not used immediately.

  • ELISA Procedure (using a commercial kit, e.g., Abcam ab278127):

    • Prepare standards, controls, and samples according to the kit manufacturer's instructions.

    • Add samples and standards to the wells of the antibody-pre-coated microplate.

    • Add the biotinylated detection antibody.

    • Incubate as per the manufacturer's protocol (typically 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve. Remember to account for any sample dilutions.

Protocol 3: ISG Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of Interferon-Stimulated Genes (ISGs) using a luciferase reporter system.

  • Cell Transfection:

    • Use a cell line stably expressing a luciferase reporter gene under the control of an ISG promoter (e.g., THP1-Lucia™ ISG cells).[10]

    • Alternatively, transiently co-transfect your cells of interest with an ISG-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).

  • Cell Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat with this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a cGAS agonist (e.g., transfected HT-DNA) or with recombinant IFN-β (as a positive control for the reporter machinery itself).

    • Incubate for 6-18 hours.

  • Luciferase Activity Measurement (using a commercial kit, e.g., Promega Dual-Luciferase® Reporter Assay System):

    • Wash the cells once with PBS.

    • Lyse the cells by adding the passive lysis buffer provided in the kit.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Use a luminometer to inject the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

    • Next, inject the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Express the results as fold induction relative to the unstimulated, vehicle-treated control.

References

Validation & Comparative

A Comparative Guide to G140 and Other cGAS Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of innate immunity, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical sentinel, detecting cytosolic DNA and initiating a potent inflammatory response through the STING pathway. The therapeutic potential of modulating this pathway has led to the development of numerous small molecule inhibitors targeting cGAS. This guide provides a comprehensive comparison of G140, a notable cGAS inhibitor, with other key alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of optimal research tools.

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), a measure of the concentration required to reduce cGAS enzymatic activity by 50%. This can be determined through biochemical assays with purified enzymes or in cell-based assays that reflect the inhibitor's performance in a more biologically relevant context.

Biochemical Potency

The following table summarizes the in vitro IC50 values of this compound and other prominent cGAS inhibitors against purified human and mouse cGAS enzymes. This data is crucial for understanding the intrinsic inhibitory activity and species selectivity of each compound.

CompoundTarget SpeciesBiochemical IC50 (nM)Reference
This compound Human cGAS14.0[1][2][3]
Mouse cGAS442[1][2][3]
G150 Human cGAS10.2[4][5]
Mouse cGASNo inhibition[4][5]
RU.521 Human cGASPoor inhibitor[4]
Mouse cGAS110[4]
PF-06928215 Human cGAS4900[6][7]
Cellular Activity

Evaluating inhibitors in a cellular context is vital to assess factors such as cell permeability and stability. The following table presents the cellular IC50 values for this compound and its counterparts in various cell-based assays.

CompoundCell LineAssay ReadoutCellular IC50 (µM)Reference
This compound Human THP-1IFNB1 mRNA1.70[1][3]
Human Primary MacrophagesNot specified0.86[3]
Human THP-1NF-κB Reporter1.36[2]
G150 Human THP-1IFNB1 mRNA1.96[5]
RU.521 Human THP-1IFNB1 Expression~0.8[8]
Mouse RAW 264.7Not specified0.7[8]
PF-06928215 Not specifiedIFN-beta ExpressionNo activity[6]
Toxicity Profile

An ideal inhibitor should exhibit a wide therapeutic window, meaning low toxicity at effective concentrations. The following table provides available data on the cellular toxicity of these inhibitors.

CompoundCell LineLD50 (µM)Reference
This compound Human THP-1>100[1][3]
G150 Human THP-153.0[5]
RU.521 Not specified62

Signaling Pathway and Mechanism of Action

This compound and the other compared small molecules act as competitive inhibitors of cGAS.[9] They target the catalytic pocket of the enzyme, preventing the binding of its substrates, ATP and GTP.[9] This blockade of the active site halts the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream activation of the STING pathway and subsequent production of type I interferons and other pro-inflammatory cytokines.[9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates This compound This compound & Other Inhibitors This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN induces expression

cGAS-STING signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize cGAS inhibitors.

Biochemical cGAS Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS by measuring the production of 2'3'-cGAMP.

Biochemical_Assay_Workflow A Prepare Reaction Mixture (Purified cGAS, dsDNA, ATP, GTP) B Add Test Inhibitor (e.g., this compound) at various concentrations A->B C Incubate at 37°C B->C D Quantify 2'3'-cGAMP Production (e.g., ELISA, TR-FRET, LC-MS) C->D E Data Analysis (Calculate IC50 value) D->E

Workflow for a biochemical cGAS inhibitor assay.

Detailed Steps:

  • Reaction Setup : A reaction mixture is prepared containing purified recombinant human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable reaction buffer.[9]

  • Inhibitor Addition : The test compound, such as this compound, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation : The reaction is incubated at 37°C for a predetermined time to allow for the synthesis of cGAMP.[9]

  • cGAMP Quantification : The amount of 2'3'-cGAMP produced is quantified using a sensitive detection method such as a competitive ELISA, TR-FRET, or LC-MS.[10]

  • Data Analysis : The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

Cellular cGAS Inhibition Assay (THP-1 Cells)

This assay evaluates the ability of an inhibitor to block cGAS activity within a cellular context, providing insights into its cell permeability and efficacy in a more complex biological system.

Cellular_Assay_Workflow A Culture THP-1 Monocytes B Pre-treat cells with Inhibitor (e.g., this compound) at various concentrations A->B C Activate cGAS (e.g., Transfect with dsDNA) B->C D Incubate for a specified duration C->D E Measure Downstream Readout (e.g., IFNB1 mRNA by qRT-PCR, p-IRF3 by Western Blot) D->E F Data Analysis (Calculate cellular IC50 value) E->F

References

G140: A Comparative Analysis of Efficacy in Human versus Murine cGAS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of infection or cellular damage.[1] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][3]

G140 is a potent small-molecule inhibitor developed to specifically target human cGAS (h-cGAS).[1][4] This guide provides a detailed comparison of this compound's efficacy against human and murine cGAS (m-cGAS), supported by quantitative data and experimental methodologies, to aid researchers in designing and interpreting preclinical studies.

Quantitative Comparison of this compound Efficacy

This compound exhibits striking species-specific selectivity, with significantly higher potency against human cGAS compared to its murine counterpart.[1] This selectivity is evident in both biochemical and cellular assays.

ParameterThis compoundG150RU.521Reference
Biochemical IC50 (h-cGAS) 14.0 nM10.2 nM2.94 µM[5][6][7]
Biochemical IC50 (m-cGAS) 442 nMNo Inhibition110 nM[5][6][7]
Cellular IC50 (Human THP-1 cells, IFNB1 mRNA) 1.70 µM1.96 µMNot Reported[5][8]
Cellular IC50 (Primary Human Macrophages) ≤1 µM≤1 µMNot Reported[5][8]
Cellular IC50 (Mouse Macrophages) Not ReportedNot Reported0.70 µM[8]
Cellular LD50 (THP-1 cells) >100 µM53.0 µMNot Reported[5]

Note: The discrepancy between biochemical and cellular IC50 values is likely due to factors such as cell membrane permeability and potential cellular metabolism of the compound.[5]

Mechanism of Action

This compound functions as a competitive inhibitor of cGAS.[1] Co-crystallization studies of related compounds have shown that these inhibitors bind to the catalytic pocket of the enzyme.[2][4] By occupying this active site, this compound physically blocks the substrates, ATP and GTP, from binding, thereby preventing the synthesis of cGAMP and halting the downstream inflammatory signaling cascade.[1]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's function, it is crucial to visualize the cGAS-STING signaling pathway it inhibits and the typical workflow for its evaluation.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 Dimer TBK1->IRF3 Phosphorylates, Dimerizes & Translocates IFN_genes Type I IFN Genes IRF3->IFN_genes Induces Expression Cytokines Pro-inflammatory Cytokines IRF3->Cytokines Induces Expression

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay p1 Combine Recombinant cGAS, dsDNA, ATP, GTP p2 Add Serial Dilutions of this compound p1->p2 p3 Incubate at 37°C p2->p3 p4 Quantify cGAMP (e.g., ELISA, LC-MS) p3->p4 p5 Calculate IC50 p4->p5 c1 Culture Cells (e.g., THP-1, Macrophages) c2 Pre-treat with this compound c1->c2 c3 Stimulate with dsDNA c2->c3 c4 Measure Downstream Readout (e.g., IFNB1 mRNA via qRT-PCR) c3->c4 c5 Calculate IC50 c4->c5

Caption: A typical experimental workflow for assessing the potency of cGAS inhibitors.

Experimental Protocols

Biochemical cGAS Enzyme Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified cGAS.[2][9]

Objective: To determine the biochemical IC50 value of this compound for human or murine cGAS.

Materials:

  • Recombinant human or murine cGAS protein.[10]

  • This compound stock solution in DMSO.[10]

  • dsDNA activator (e.g., herring testes DNA).[9]

  • ATP and GTP.[9]

  • Assay buffer.

  • Assay plates.

  • Method for cGAMP quantification (e.g., ELISA kit, LC-MS).[10]

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[10]

  • Reaction Setup: In an assay plate, combine the recombinant cGAS enzyme, dsDNA activator, and the serially diluted this compound or vehicle control.[10]

  • Initiation: Start the reaction by adding a mixture of ATP and GTP to each well.[10]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cGAMP synthesis.[10]

  • Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).[11]

  • Quantification: Measure the amount of cGAMP produced in each well using a validated method.[10]

  • Data Analysis: Normalize the data to the vehicle-treated control (100% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.[5]

Cellular cGAS Inhibition Assay

This assay measures the ability of this compound to inhibit the cGAS pathway in a cellular context.[5]

Objective: To determine the cellular IC50 of this compound in human monocytic THP-1 cells.

Materials:

  • THP-1 cells.

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Transfection reagent.

  • dsDNA (e.g., interferon-stimulatory DNA).

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Cell Culture: Plate THP-1 cells in a suitable format (e.g., 96-well plate) and allow them to adhere or stabilize.[5]

  • Inhibitor Treatment: Pre-incubate the cells with a range of this compound concentrations or vehicle control for a specified period (e.g., 1-2 hours).[5]

  • Stimulation: Transfect the cells with dsDNA to activate the cGAS pathway.[8]

  • Incubation: Incubate the cells for a period sufficient to induce target gene expression (e.g., 4-6 hours for IFNB1 mRNA).[7]

  • RNA Extraction and qRT-PCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the mRNA levels of an interferon-stimulated gene (e.g., IFNB1 or CXCL10).[1][5]

  • Data Analysis: Normalize the target gene expression to a housekeeping gene. Calculate the percentage of inhibition for each this compound concentration relative to the dsDNA-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.[5]

Conclusion

This compound is a potent and highly selective inhibitor of human cGAS, demonstrating substantial efficacy in both biochemical and cellular assays.[5][12] Its activity against murine cGAS is significantly lower, with a biochemical IC50 value over 30 times higher than that for the human enzyme.[6][7] This pronounced species selectivity is a critical factor for researchers to consider. While this compound serves as an excellent tool for studying the human cGAS-STING pathway, its direct application in standard mouse models will not yield informative results regarding its potential therapeutic efficacy.[2] For in vivo studies in mice, alternative strategies such as using a murine-specific inhibitor like RU.521 or employing knock-in mouse models that express humanized cGAS are necessary.[2][8]

References

Reproducibility of G140 Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of results is paramount for advancing research. This guide provides a comprehensive comparison of G140, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), with its close analog G150. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this guide synthesizes existing data to facilitate a better understanding of its performance and outlines the standardized protocols crucial for achieving consistent results.

The cGAS-STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering an immune response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target. This compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, competitively blocking the active site to prevent the synthesis of the second messenger cGAMP.[1][2][3][4]

Performance Comparison of cGAS Inhibitors

To provide a clear overview of this compound's performance, the following tables summarize its inhibitory activity alongside G150. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.[5]

Table 1: Biochemical Potency of this compound vs. G150

InhibitorTargetBiochemical IC50 (nM)Reference
This compound Human cGAS 14.0 [6]
Mouse cGAS442[6]
G150 Human cGAS 10.2 [6]
Mouse cGASNo Inhibition[1][6]

Table 2: Cellular Activity of this compound vs. G150 in THP-1 Cells

InhibitorCellular Assay ReadoutCellular IC50 (µM)Cellular LD50 (µM)Reference
This compound IFNB1 mRNA1.70>100[6]
G150 IFNB1 mRNA1.9653.0[1][6]

Note: The discrepancy between biochemical and cellular IC50 values is common and can be attributed to factors such as cell permeability, drug metabolism, and efflux pumps.[6]

Key to Reproducibility: Standardized Experimental Protocols

Achieving reproducible results with this compound hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key assays used in the characterization of cGAS inhibitors.

Biochemical cGAS Enzymatic Activity Assay

This assay directly quantifies the in vitro potency of an inhibitor against purified cGAS.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human cGAS.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant human cGAS, a dsDNA activator (e.g., 100 bp dsDNA), and the substrates ATP and GTP in an appropriate assay buffer.[4][6]

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A vehicle control (e.g., DMSO) is included for baseline activity.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[4]

  • Quantification of cGAMP: The amount of the product, 2',3'-cGAMP, is quantified. This is a critical step, and various methods can be employed:

    • Mass Spectrometry (RF-MS): Provides a direct and sensitive measurement of cGAMP.[2][6]

    • Fluorescence Polarization (FP): A competitive assay where fluorescently labeled cGAMP competes with the reaction-generated cGAMP for binding to a specific antibody.[7][8]

    • ELISA: A competitive enzyme-linked immunosorbent assay utilizing a cGAMP-specific antibody.[2][9][10]

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]

Cellular cGAS Inhibition Assay

This assay evaluates the inhibitor's efficacy within a cellular context, providing insights into its cell permeability and activity in a more complex biological system.

Objective: To determine the cellular IC50 of this compound in a human cell line.

Methodology:

  • Cell Culture: A suitable human cell line, such as THP-1 monocytes or primary human macrophages, is cultured under standard conditions.[5][6]

  • Inhibitor Pre-treatment: Cells are pre-incubated with serial dilutions of this compound for a specific duration (e.g., 1 hour) to allow for cell penetration and target engagement.

  • cGAS Activation: The cGAS-STING pathway is activated by introducing dsDNA into the cytoplasm, typically via transfection with a reagent like Lipofectamine.[1]

  • Incubation: The cells are incubated for a period (e.g., 4-6 hours) to allow for downstream signaling and gene expression.[1]

  • Readout: The extent of cGAS pathway inhibition is measured by quantifying downstream markers:

    • mRNA Levels: Expression of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10 is measured by quantitative real-time PCR (qRT-PCR).[6]

    • Protein Levels: Secretion of cytokines like IFN-β into the cell culture supernatant can be quantified by ELISA.[5]

  • Data Analysis: The inhibition of the downstream readout is plotted against the this compound concentration to determine the cellular IC50 value.[5]

Visualizing the Frameworks for this compound Evaluation

To further clarify the processes involved in assessing this compound, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes This compound This compound This compound->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates IFN_genes Interferon Genes IRF3->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare reaction mix (cGAS, dsDNA, ATP, GTP) B2 Add serial dilutions of this compound B1->B2 B3 Incubate at 37°C B2->B3 B4 Quantify 2'3'-cGAMP (MS, FP, or ELISA) B3->B4 B5 Calculate Biochemical IC50 B4->B5 C1 Culture human cells (e.g., THP-1) C2 Pre-treat with this compound C1->C2 C3 Activate cGAS with dsDNA C2->C3 C4 Incubate C3->C4 C5 Measure downstream readout (qRT-PCR or ELISA) C4->C5 C6 Calculate Cellular IC50 C5->C6

Caption: General experimental workflows for evaluating this compound's inhibitory activity.

Conclusion

This compound is a potent and selective inhibitor of human cGAS, and its performance has been characterized through robust biochemical and cellular assays. While multi-center reproducibility studies are currently lacking in the public domain, the detailed protocols provided in this guide offer a strong foundation for achieving consistent and comparable results. The comparison with G150 highlights the subtle but important differences between these two inhibitors, allowing researchers to make an informed choice based on their specific experimental needs. Adherence to standardized methodologies is the most critical factor in ensuring the reproducibility of this compound's effects across different laboratories, thereby fostering greater confidence in its utility as a research tool and a potential therapeutic agent.

References

G140 as a Reference for cGAS Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G140 with other commercially available cGAS inhibitors. Supported by experimental data, this document details the methodologies for key assays, offering a comprehensive resource for selecting and evaluating therapeutic candidates targeting the cGAS-STING pathway.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway, and is often used as a reference compound in screening for new inhibitors.

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of cGAS by 50%. This value can be determined through biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context. The following tables summarize the available IC50 data for this compound and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, and direct comparisons between values from different studies should be made with caution.[1]

Biochemical IC50 Values

This table highlights the in vitro potency of different inhibitors against purified human and mouse cGAS enzymes.

InhibitorTargetBiochemical IC50 (nM)Reference(s)
This compound Human cGAS 14.0 [2][3]
Murine cGAS 442 [2][3]
G150Human cGAS10.2[4][5]
Murine cGASNo significant inhibition[4]
RU.521Human cGAS~2940[6]
Murine cGAS110[7]
PF-06928215Human cGAS4900[5][7]
Cellular IC50 Values

This table showcases the efficacy of the inhibitors in a cellular context, which accounts for factors such as cell permeability and stability.

InhibitorCell LineCellular IC50 (µM)Reference(s)
This compound THP-1 1.70 [2]
Primary human macrophages 0.86 [2]
G150THP-11.96[8]
RU.521Mouse macrophages0.70[7]

The cGAS-STING Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[9] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory genes.[9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING cGAMP->STING_inactive Binding & Activation STING_active Active STING STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes Transcription This compound This compound (Inhibitor) This compound->cGAS Inhibition

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Experimental Methodologies

The following provides a generalized overview of the experimental protocols commonly employed to assess the activity of cGAS inhibitors.

Biochemical cGAS Enzyme Assay (Example Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

1. Reaction Setup:

  • Prepare a reaction mixture containing purified human or mouse cGAS enzyme (e.g., 10-100 nM), a DNA activator (e.g., 25-300 nM of 45-100 bp dsDNA or herring testes DNA), ATP (e.g., 50-100 µM), and GTP (e.g., 50-100 µM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂).[10][11]

2. Inhibitor Addition:

  • Add the test compound (e.g., this compound) to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) should also be prepared.

3. Incubation:

  • Initiate the reaction and incubate at a specific temperature (e.g., 37°C) for a set period (e.g., 60-120 minutes) to allow for the synthesis of cGAMP.[11][12]

4. Detection of cGAMP:

  • Quantify the amount of cGAMP produced. This can be achieved through various methods:

    • LC-MS/MS: A highly sensitive and specific method for direct quantification of cGAMP.[12]

    • Luminescence-based assays: Couple ATP consumption to a luciferase/luciferin reaction (e.g., Kinase-Glo®).[12]

    • Fluorescence Polarization (FP) or TR-FRET assays: Use a competitive binding format with a fluorescently labeled cGAMP tracer.[13]

    • ELISA: A competitive enzyme-linked immunosorbent assay.[14]

5. IC50 Calculation:

  • Calculate the percentage of inhibition at each compound concentration relative to the control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

Biochemical_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (cGAS, dsDNA, ATP, GTP) start->prepare_mix add_inhibitor Add Inhibitor (e.g., this compound) & Vehicle Control prepare_mix->add_inhibitor incubate Incubate (e.g., 37°C, 60-120 min) add_inhibitor->incubate detect_cgamp Detect cGAMP (LC-MS, Luminescence, FP, ELISA) incubate->detect_cgamp calculate_ic50 Calculate IC50 detect_cgamp->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a biochemical cGAS inhibitor assay.

Cellular cGAS Inhibition Assay (Example Protocol using THP-1 cells)

This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.

1. Cell Culture:

  • Culture THP-1 monocytes (a human monocytic cell line) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin).

2. Inhibitor Pre-treatment:

  • Seed the cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of the cGAS inhibitor (e.g., this compound) or vehicle control (DMSO) for a specific duration (e.g., 1 hour).[8]

3. cGAS Activation:

  • Activate cGAS by introducing a DNA stimulus into the cytoplasm. This can be achieved by transfecting the cells with dsDNA (e.g., herring testes DNA) using a suitable transfection reagent.[1]

4. Incubation:

  • Incubate the cells for a period sufficient to induce downstream gene expression (e.g., 4-24 hours).[8][15]

5. Downstream Readout:

  • Measure the inhibition of the cGAS-STING pathway by quantifying downstream markers:

    • Gene Expression (qRT-PCR): Measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10. Normalize to a housekeeping gene.[8][9]

    • Protein Phosphorylation (Western Blot): Detect the levels of phosphorylated STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).

    • Secreted Cytokines (ELISA): Measure the amount of pro-inflammatory cytokines (e.g., IFN-β) released into the cell culture medium.[1]

6. IC50 Calculation:

  • Determine the cellular IC50 value by plotting the inhibition of the downstream readout against the inhibitor concentration and fitting to a dose-response curve.[1]

7. Cell Viability Assay:

  • Concurrently, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed inhibition is not due to cytotoxicity of the compound.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cGAS, making it an excellent reference compound for the screening and evaluation of new cGAS inhibitors.[2][4] Its high selectivity for the human enzyme over its murine counterpart is a critical consideration for translational studies.[2] By utilizing the standardized biochemical and cellular assays outlined in this guide, researchers can effectively compare the performance of novel inhibitors against this compound and other established compounds, thereby accelerating the development of new therapeutics for cGAS-driven diseases.

References

G140: A Targeted Approach to Inflammation Compared to the Broad-Spectrum Effects of Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel cGAS inhibitor G140 and the well-established corticosteroid Dexamethasone in the context of their anti-inflammatory effects. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

This compound emerges as a highly specific inhibitor of the cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system. Its targeted mechanism offers a distinct advantage in treating inflammatory diseases driven by the aberrant activation of the cGAS-STING pathway. In contrast, Dexamethasone, a potent synthetic glucocorticoid, exerts broad anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor, impacting multiple signaling pathways.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activities of this compound and Dexamethasone from various in vitro studies.

Table 1: this compound Inhibitory Activity
Target IC50
Human cGAS (biochemical assay)14.0 nM[1]
Murine cGAS (biochemical assay)442 nM[1]
Human THP-1 cells (IFN-β induction)1.70 µM[2]
Primary Human Macrophages (IFN-β induction)0.86 µM
Table 2: Dexamethasone Inhibitory Activity
Cell Type Effect
LPS-stimulated human mononuclear cellsDose-dependent inhibition of IL-6 and TNF-α production[3]
Healthy non-smoker fibroblastsSuppression of STING pathway gene expression[4]

Mechanism of Action: A Tale of Two Pathways

This compound and Dexamethasone employ fundamentally different mechanisms to achieve their anti-inflammatory effects.

This compound: Precision Targeting of the cGAS-STING Pathway

This compound acts as a competitive inhibitor at the catalytic site of cGAS, preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2] This blockade is the initial and critical step in halting the downstream cGAS-STING signaling cascade, which would otherwise lead to the production of type I interferons and other pro-inflammatory cytokines via the activation of IRF3 and NF-κB.[5]

G140_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes This compound This compound This compound->cGAS inhibits ATP_GTP ATP/GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits NFkB IKK STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN pNFkB p-IκBα NFkB->pNFkB NFkB_p65 NF-κB (p65/p50) pNFkB->NFkB_p65 releases Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_p65->Cytokines Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR NFkB NF-κB (p65/p50) Dex_GR->NFkB transrepression AntiInflammatory_Genes Anti-inflammatory Genes Dex_GR->AntiInflammatory_Genes transactivation cluster_nucleus cluster_nucleus Dex_GR->cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes NFkB->cluster_nucleus NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB releases G140_Protocol prep Prepare this compound serial dilutions plate Add this compound/vehicle to 96-well plate prep->plate add_cgas Add cGAS/dsDNA mixture plate->add_cgas start_rxn Initiate reaction with ATP/GTP add_cgas->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop reaction with EDTA incubate->stop_rxn quantify Quantify cGAMP (ELISA) stop_rxn->quantify analyze Calculate IC50 quantify->analyze Dexamethasone_Protocol seed_cells Seed PBMCs/THP-1 cells pretreat Pre-treat with Dexamethasone/vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect supernatants incubate->collect measure Measure TNF-α and IL-6 (ELISA) collect->measure analyze Determine dose-response inhibition measure->analyze

References

G140 activity compared to novel cGAS inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of G140 and Novel cGAS Inhibitors for Researchers

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of infection or cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING to trigger a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][2] While vital for host defense, inappropriate activation of this pathway by self-DNA is linked to various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][3][4]

This compound is a potent and selective small-molecule inhibitor of human cGAS.[1][5] This guide provides a detailed comparison of this compound with other novel cGAS inhibitors, supported by experimental data and protocols to assist researchers in drug development and immunological studies.

Mechanism of Action: this compound

This compound functions as a competitive inhibitor by binding to the catalytic active site of human cGAS.[1][2] Co-crystallization studies of closely related compounds have shown that these inhibitors occupy the same pocket as the substrates ATP and GTP.[2][5] By blocking the entry of these substrates, this compound effectively prevents the synthesis of cGAMP, thus halting the downstream inflammatory signaling cascade at its origin.[1]

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to reduce cGAS enzymatic activity by 50%. This is assessed through biochemical assays with purified enzymes and in cell-based assays for biological relevance.[3]

InhibitorTypeTargetBiochemical IC50Cellular IC50Reference
This compound Small MoleculeHuman cGAS14.0 nM1.70 µM (THP-1)[1][6]
Mouse cGAS442 nM0.86 µM (Primary Macrophages)[1][6]
G150 Small MoleculeHuman cGAS10.2 nMNot specified[7][8]
Mouse cGASNo inhibitionNot specified[7][8]
RU.521 Small MoleculeMouse cGAS110 nM0.70 µM (Mouse Macrophages)[7]
Human cGASPoor inhibitorNot specified[7]
PF-06928215 Small MoleculeHuman cGAS4.9 µMNot specified[8]
Compound 3 Covalent InhibitorMouse cGASNot specified0.51 µM (Raw-Lucia ISG)[9]
C20 Flavonoid-basedHuman cGAS2.28 µMNot specified[10]
Mouse cGAS1.44 µMNot specified[10]
XL-3156 / XL-3158 Allosteric InhibitorHuman & Mouse cGASNot specifiedNot specified[8]
cGAS-PROTACs Protein DegradercGASNot applicableNot applicable[11]
XQ2 Macrocyclic PeptideHuman cGASNot specifiedInhibits dsDNA-induced IFNB1[12]

Toxicity Profile of this compound

A significant window between the effective concentration and the lethal dose is a favorable feature for a therapeutic candidate.

Cell LineMetricValueReference
Human THP-1 MonocytesLD50 (24h)>100 µM[1][6]

Signaling Pathways and Experimental Workflows

To understand the context of inhibitor action and evaluation, the following diagrams illustrate the cGAS-STING signaling pathway and a standard experimental workflow for testing inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes (ATP, GTP) STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_Genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines IFN_Genes->Cytokines Expression This compound This compound This compound->cGAS Inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A 1. Incubate Purified cGAS, dsDNA, ATP, GTP B 2. Add Serial Dilution of Inhibitor (e.g., this compound) A->B C 3. Measure cGAMP Synthesis (e.g., Luminescence) B->C D 4. Calculate Biochemical IC50 C->D E 1. Culture Cells (e.g., THP-1) F 2. Pre-treat with Inhibitor E->F G 3. Transfect with dsDNA to activate cGAS F->G H 4. Measure Downstream Readout (e.g., IFNB1 mRNA via qRT-PCR) G->H I 5. Calculate Cellular IC50 H->I

Caption: A typical experimental workflow for evaluating cGAS inhibitors.

Key Experimental Methodologies

The characterization of cGAS inhibitors like this compound relies on established biochemical and cellular assays.[1]

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly quantifies the ability of a compound to block cGAS-mediated cGAMP synthesis.[1][3]

  • Objective: To determine the biochemical IC50 value of an inhibitor against a recombinant cGAS protein.[1]

  • Protocol Outline:

    • Purified, recombinant human or mouse cGAS is incubated in a reaction buffer.[1]

    • An activating dsDNA (e.g., herring testes DNA) is added to the mixture.[1][3]

    • A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction wells.[1]

    • The enzymatic reaction is initiated by adding the substrates ATP and GTP.[1][7]

    • The reaction is incubated to allow for cGAMP synthesis.[3]

    • The amount of remaining ATP or the produced cGAMP is measured. A common method is a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).[7]

    • The IC50 value is calculated from the dose-response curve.

Cell-Based cGAS Activity Assay

This assay measures the inhibitor's efficacy in a cellular context, accounting for factors like cell permeability and metabolism.

  • Objective: To determine the cellular IC50 value by measuring the inhibition of the downstream cGAS signaling pathway.

  • Protocol Outline:

    • Human monocytic cells (e.g., THP-1) or primary macrophages are cultured.[1]

    • Cells are pre-incubated with various concentrations of the inhibitor.[9]

    • The cGAS pathway is activated by transfecting the cells with a dsDNA ligand.[12]

    • After an incubation period, the cells are harvested.[9]

    • The inhibitory effect is quantified by measuring a downstream marker of pathway activation. This is commonly done by measuring the mRNA expression levels of interferon-stimulated genes, such as IFNB1, using quantitative real-time PCR (qRT-PCR).[1][12]

    • Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.[1]

Selectivity and Off-Target Effects of this compound

A critical aspect of a targeted inhibitor is its specificity. This compound has been shown to be highly selective for cGAS. Experiments demonstrate that while this compound effectively blocks IFN-β production induced by dsDNA, it does not inhibit signaling triggered by direct STING agonists (like cGAMP) or ligands for other pattern recognition receptors like RIG-I (e.g., hairpin RNA).[1] This confirms that this compound's action is specific to cGAS and does not affect downstream components of the pathway.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cGAS, making it a valuable tool for studying cGAS-driven immune responses.[1] It demonstrates high potency in biochemical assays and effectiveness in cellular models with a favorable toxicity profile.[1][6] The landscape of cGAS inhibitors is rapidly evolving, with novel compounds like the human-specific G150, covalent inhibitors, allosteric modulators, and protein degraders (PROTACs) showing promise.[7][8][9][11] This comparative guide provides researchers with the necessary data to select the most appropriate inhibitor for their specific experimental needs in the investigation of autoimmune diseases and other cGAS-related pathologies.

References

Independent Verification of G140's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule G140, a known inhibitor of the cGAS-STING pathway, with other relevant compounds. Its purpose is to offer a clear, data-driven resource for researchers investigating innate immunity, autoimmune disorders, and oncology. The information presented herein is supported by experimental data to facilitate informed decisions in experimental design and drug development.

Core Mechanism of Action: Competitive Inhibition of cGAS

This compound functions as a potent and selective inhibitor of the human cyclic GMP-AMP synthase (cGAS). The primary mechanism of action is competitive inhibition at the catalytic pocket of cGAS. This compound directly competes with the endogenous substrates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), thereby blocking the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). This prevention of cGAMP production is critical as it is the signaling molecule that binds to and activates the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein. By halting the production of cGAMP, this compound effectively abrogates the downstream signaling cascade that leads to the phosphorylation of IRF3 and the subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.

Quantitative Comparison of cGAS Inhibitors

The efficacy of this compound and other inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. The following tables summarize the available quantitative data for this compound and other notable cGAS inhibitors.

Table 1: Biochemical Potency of cGAS Inhibitors
Inhibitor Target Biochemical IC50 (nM)
This compoundHuman cGAS14.0
Mouse cGAS442
G150Human cGAS10.2
Mouse cGASNo inhibition
RU.521Human cGASPoor inhibitor
Mouse cGAS110
J014Human cGAS100
Mouse cGAS60
Table 2: Cellular Activity of cGAS Inhibitors
Inhibitor Cell Line Parameter Cellular IC50 (µM)
This compoundHuman THP-1 MonocytesIFNB1 mRNA1.70
Primary Human MacrophagesIFNB1 mRNA0.86
Human THP-1 MonocytesNF-κB Reporter1.36
G150Human THP-1 MonocytesIFNB1 mRNA1.96
G108Human THP-1 MonocytesIFNB1 mRNA2.95
Table 3: Cellular Toxicity
Inhibitor Cell Line LD50 (µM)
This compoundHuman THP-1 Monocytes>100
G150Human THP-1 Monocytes53.0
G108Human THP-1 Monocytes56.7

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental procedures for its verification, the following diagrams are provided.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates This compound This compound This compound->cGAS inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN1 Type I Interferons (e.g., IFN-β) pIRF3->IFN1 induces expression

This compound competitively inhibits cGAS, blocking downstream signaling.

Experimental_Workflow Experimental Workflow for this compound Efficacy Assessment cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_cGAS Recombinant human cGAS incubation_biochem Incubation recombinant_cGAS->incubation_biochem dsDNA_ATP_GTP dsDNA, ATP, GTP dsDNA_ATP_GTP->incubation_biochem G140_dilution_biochem Serial Dilution of this compound G140_dilution_biochem->incubation_biochem cGAMP_quantification cGAMP Quantification (e.g., ELISA, TR-FRET) incubation_biochem->cGAMP_quantification IC50_calc_biochem IC50 Calculation cGAMP_quantification->IC50_calc_biochem cell_culture Cell Culture (e.g., THP-1 monocytes) G140_pretreatment Pre-treatment with this compound cell_culture->G140_pretreatment dsDNA_transfection dsDNA Transfection G140_pretreatment->dsDNA_transfection incubation_cellular Incubation dsDNA_transfection->incubation_cellular endpoint_analysis Endpoint Analysis (qRT-PCR for IFNB1, ELISA for IFN-β) incubation_cellular->endpoint_analysis IC50_calc_cellular IC50 Calculation endpoint_analysis->IC50_calc_cellular

Workflow for determining this compound's biochemical and cellular efficacy.

Experimental Protocols

Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of an inhibitor to block cGAS-mediated cGAMP synthesis.

Objective: To determine the biochemical IC50 value of this compound against recombinant cGAS protein.

Materials:

  • Purified, recombinant human or mouse cGAS

  • dsDNA (e.g., herring testes DNA)

  • ATP and GTP

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

  • This compound (or other inhibitors)

  • Detection Reagent (e.g., TR-FRET probes, ELISA kit for cGAMP)

Protocol Outline:

  • In a 384-well plate, prepare a reaction mixture containing assay buffer, 100 µM each of ATP and GTP, and 10 ng/µL of dsDNA activator.

  • Add serial dilutions of this compound to the reaction wells. Include DMSO as a vehicle control.

  • Initiate the enzymatic reaction by adding recombinant human cGAS to a final concentration of 20 nM.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of 2',3'-cGAMP produced using a suitable detection method.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context, measuring its ability to penetrate cells and engage its target.

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.

Materials:

  • Human THP-1 monocytes or primary human macrophages

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other inhibitors)

  • dsDNA (e.g., herring testes DNA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • RNA extraction kit

  • Reagents for qRT-PCR (primers for IFNB1, CXCL10, and a housekeeping gene) or ELISA kit for IFN-β

Protocol Outline:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulate the cells by transfecting them with dsDNA (e.g., 1 µg/mL) to activate the cGAS pathway.

  • Incubate the cells for 4-6 hours for gene expression analysis or 18-24 hours for protein analysis.

  • For qRT-PCR: Harvest the cells, extract total RNA, synthesize cDNA, and perform qRT-PCR to measure the mRNA levels of IFNB1 and CXCL10.

  • For ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β.

  • Normalize the expression of target genes to a housekeeping gene or compare protein levels to a control.

  • Calculate the percentage of inhibition for each this compound concentration and determine the cellular IC50 value.

G140 In Focus: A Comparative Analysis of STING Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of STING pathway modulation, this guide provides an objective comparison of G140, a potent cGAS inhibitor, against other key players in the field. This analysis is supported by experimental data to inform strategic decisions in discovery and development programs.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, orchestrating responses to cytosolic DNA, a hallmark of infection and cellular damage. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancer, making it a fertile ground for therapeutic intervention. This compound has emerged as a significant tool in this arena, acting as a potent and selective small-molecule inhibitor of human cGAS.[1][2] This guide benchmarks this compound's performance against other notable STING pathway inhibitors, presenting key data and experimental methodologies to facilitate a comprehensive understanding of their relative strengths and specificities.

Mechanism of Action: A Tale of Two Targets

STING pathway inhibitors can be broadly categorized by their molecular target. This compound, along with its close analog G150 and the murine-cGAS-focused RU.521, belongs to a class of compounds that directly inhibit the cGAS enzyme.[3][4] this compound competitively binds to the catalytic pocket of human cGAS, blocking the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[2][5] This action effectively halts the signaling cascade at its inception.

In contrast, other inhibitors, such as H-151, target the downstream adaptor protein STING itself. H-151 acts as an irreversible inhibitor by covalently modifying a cysteine residue on STING, which is essential for its activation.[6] This distinction in the mechanism of action is a critical consideration for therapeutic strategy and experimental design.

Quantitative Comparison of Inhibitor Potency

The efficacy of STING pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), determined through both biochemical and cellular assays. The following tables summarize the performance of this compound in comparison to other well-characterized inhibitors.

Table 1: Biochemical IC50 Values of cGAS Inhibitors [7]

InhibitorTargetBiochemical IC50 (nM)Reference
This compound Human cGAS 14.0 [3][8]
Mouse cGAS442[3][8]
G150Human cGAS10.2[1][8]
Mouse cGAS>25,000[1]
RU.521Human cGAS2,940[9]
Mouse cGAS110[9]
G108Human cGASN/A
Mouse cGASN/A

Note: IC50 values can vary based on experimental conditions and should be compared with this in mind.

Table 2: Cellular IC50 Values of cGAS and STING Inhibitors [7]

InhibitorCell LineCellular IC50 (µM)TargetReference
This compound THP-1 1.70 cGAS [3][9]
Primary Human Macrophages0.86cGAS[7]
G150THP-11.96cGAS[3][9]
RU.521THP-1~0.8cGAS[4][10]
Mouse Macrophages0.70cGAS[7]
G108THP-12.95cGAS[7]
H-151Mouse Embryonic Fibroblasts (MEFs)0.138STING[11]
Bone Marrow-Derived Macrophages (BMDMs)0.109STING[11]
Human Foreskin Fibroblasts (HFFs)0.134STING[11]

Note: The discrepancy between biochemical and cellular IC50 values can be attributed to factors such as cell permeability and metabolic stability.[9]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams illustrate the cGAS-STING signaling pathway and the general workflows for inhibitor evaluation.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes IFN_genes Type I Interferon & Pro-inflammatory Genes p_IRF3_dimer->IFN_genes induces transcription This compound This compound This compound->cGAS inhibits H151 H-151 H151->STING inhibits

Figure 1: The cGAS-STING signaling pathway and points of inhibition by this compound and H-151.

Biochemical_Assay_Workflow Reagents Recombinant cGAS + dsDNA + ATP/GTP Inhibitor Add Inhibitor (e.g., this compound) Reagents->Inhibitor Incubation Incubate (e.g., 37°C) Inhibitor->Incubation Detection Detect 2'3'-cGAMP (e.g., LC-MS/MS, ELISA) Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Figure 2: General workflow for a biochemical cGAS inhibitor assay.

Cellular_Assay_Workflow start Seed Cells (e.g., THP-1) pretreatment Pre-treat with Inhibitor (e.g., this compound) start->pretreatment stimulation Stimulate cGAS (e.g., Transfect with dsDNA) pretreatment->stimulation incubation Incubate (e.g., 4-24 hours) stimulation->incubation readout Measure Downstream Readout incubation->readout mRNA IFN-β mRNA (qRT-PCR) readout->mRNA protein p-IRF3 (Western Blot) readout->protein cytokine Secreted IFN-β (ELISA) readout->cytokine analysis Data Analysis (IC50 Calculation) mRNA->analysis protein->analysis cytokine->analysis

Figure 3: General workflow for a cellular cGAS inhibitor assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize STING pathway inhibitors.

Biochemical cGAS Inhibition Assay

Objective: To determine the in vitro IC50 value of an inhibitor against purified cGAS enzyme.

Materials:

  • Recombinant human or murine cGAS

  • Double-stranded DNA (dsDNA) activator (e.g., Herring Testis DNA)

  • ATP and GTP substrates

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • Test inhibitor (e.g., this compound)

  • Detection reagents for 2',3'-cGAMP (e.g., LC-MS/MS or ELISA-based)

Procedure:

  • Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.

  • Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the recombinant cGAS enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of 2',3'-cGAMP produced using a suitable detection method.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7][12]

Cellular cGAS/STING Pathway Inhibition Assay

Objective: To determine the cellular IC50 value of an inhibitor in a relevant cell line.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other appropriate cell type

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • dsDNA for transfection (e.g., Herring Testis DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Reagents for downstream analysis (qRT-PCR, Western blot, or ELISA)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Stimulate the cGAS pathway by transfecting the cells with dsDNA.

  • Incubate the cells for a period sufficient to induce a downstream response (e.g., 4-24 hours).

  • Harvest the cells or supernatant for analysis of a downstream marker of STING pathway activation. This can include:

    • mRNA levels of interferon-stimulated genes (e.g., IFNB1, CXCL10) by qRT-PCR.[9]

    • Protein phosphorylation (e.g., p-IRF3, p-STING) by Western blot.[6]

    • Cytokine secretion (e.g., IFN-β) into the supernatant by ELISA.[13]

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the cellular IC50 value.[7]

Conclusion

This compound stands as a potent and selective inhibitor of human cGAS, offering a valuable tool for the investigation of the STING pathway in human systems. Its high biochemical potency and sub-micromolar efficacy in cellular models underscore its utility. When benchmarked against other inhibitors, this compound's specificity for human cGAS is a notable feature, particularly in contrast to the murine-preferring RU.521. For researchers targeting the STING protein directly, inhibitors like H-151 provide an alternative mechanism of action. The choice of inhibitor will ultimately depend on the specific research question, the model system employed, and the desired point of intervention within the cGAS-STING signaling cascade. This guide provides the foundational data and methodologies to support an informed selection process in the dynamic field of innate immunity research.

References

Safety Operating Guide

Proper Disposal of G140: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of G140, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Summary

This compound presents several hazards that necessitate careful handling and disposal.[1] A thorough understanding of these risks is the first step in safe laboratory practice.

  • Acute Oral Toxicity: this compound is harmful if swallowed.[1][2][3]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][2][3]

The following table summarizes the key hazard classifications and disposal requirements for this compound, based on its Safety Data Sheet (SDS).

IdentifierInformation
Chemical Name 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone
CAS Number 2369751-07-3
Molecular Formula C₁₇H₁₆Cl₂N₄O₂
Molecular Weight 379.24 g/mol
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from BenchChem and DC Chemicals Safety Data Sheets.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution).

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact. The extra layer provides additional protection against tears or contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of this compound solutions or accidental contact with the powder.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects personal clothing and skin from contamination. A disposable gown prevents carrying contaminants outside the lab.
Respiratory Protection N95 respirator or higher.Recommended when handling the powder form to prevent inhalation.

Information based on safety guidelines for handling this compound.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the process for the safe disposal of this compound. This procedure is designed to be a clear, step-by-step guide for researchers and laboratory professionals.

Proper segregation of this compound waste is crucial to prevent accidental exposure and environmental contamination.

  • Solid this compound Waste:

    • Collect all solid this compound waste, including unused powder, contaminated single-use items like weigh boats, pipette tips, gloves, and weighing paper, in a dedicated and clearly labeled hazardous waste container.[1][2]

    • The container must be made of a material compatible with the chemical.[2]

  • Liquid this compound Waste:

    • If this compound has been dissolved in a solvent (e.g., DMSO), collect the waste solution in a designated, sealed, and clearly labeled hazardous liquid waste container.[1][2]

    • Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]

  • Contaminated Labware:

    • Decontaminate reusable labware (e.g., glassware) that has been in contact with this compound by rinsing it with an appropriate solvent.

    • Collect the rinsate as hazardous liquid waste.[2]

    • Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[4][5]

Proper management of waste containers is essential for maintaining a safe laboratory environment.

  • Keep hazardous waste containers securely closed except when adding waste.[2]

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[2]

  • Do not overfill waste containers.

  • Ensure all containers are clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Once a waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Follow your institution's specific procedures for waste pickup, which may include completing a hazardous waste manifest.[2]

Emergency Procedures: Spills

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to proceed.[1]

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.[1]

  • Clean-up:

    • Powder Spill: Gently cover with damp paper towels to avoid raising dust, then clean the area with a suitable decontaminating solution.[1]

    • Liquid Spill: Absorb the spill with absorbent pads.[1]

  • Dispose: All cleanup materials must be collected in a sealed, labeled hazardous waste container for disposal.[1][2]

  • Report: Report the spill to your laboratory supervisor and institutional safety office.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G140_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_disposal Final Disposal ppe Don Appropriate PPE solid_waste Collect Solid Waste (e.g., powder, tips) ppe->solid_waste Start Procedure liquid_waste Collect Liquid Waste (e.g., solutions, rinsate) ppe->liquid_waste Start Procedure decontaminate Decontaminate Reusable Labware ppe->decontaminate Start Procedure label_container Label Hazardous Waste Container solid_waste->label_container liquid_waste->label_container decontaminate->liquid_waste Collect Rinsate store_container Store in Secondary Containment label_container->store_container seal_container Keep Container Sealed store_container->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs When Full manifest Complete Waste Manifest contact_ehs->manifest

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling G140

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of G140, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound is a chemical compound intended for laboratory research use only.[1] The primary hazards associated with this compound are:

  • Harmful if swallowed: This indicates acute oral toxicity.[1][2]

  • Very toxic to aquatic life with long-lasting effects: This highlights a significant environmental hazard.[1][2]

Immediate precautionary measures include avoiding ingestion and preventing release into the environment.[1] Thorough washing is required after handling.[1] In case of accidental ingestion, immediate medical attention is necessary.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in both its solid (powder/film) and solution forms.[1]

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact with the potent compound. Double-gloving provides an extra layer of protection against potential tears or contamination.[1]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of this compound solutions or accidental contact with the powder.[1]
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Protects personal clothing and skin from contamination. A disposable gown prevents carrying contaminants outside the laboratory.[1]
Respiratory Protection N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1]
Footwear Closed-toe shoes.Protects feet from potential spills.[1]

Experimental Protocols: Handling and Preparation of this compound Solutions

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Appropriate vials and caps

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[1]

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula, avoiding the creation of dust. Record the exact weight.[1]

  • Transfer: Carefully transfer the weighed this compound powder into an appropriately labeled vial.[1]

  • Reconstitution: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock solution concentration. Securely cap the vial.[1]

  • Dissolution: Vortex the solution until the this compound is completely dissolved.[1]

Operational and Disposal Plans

Spill Management:

  • Evacuate: In the event of a large spill, or if you are unsure how to proceed, alert others in the immediate area and evacuate.[1]

  • Contain: For a small, manageable spill, and if you are trained to do so, contain the spill using a chemical spill kit.[1]

  • Clean-up (Powder Spill): Gently cover the powder with damp paper towels to avoid raising dust. Clean the area with a suitable decontaminating solution.[1]

  • Clean-up (Liquid Spill): Absorb the spill with absorbent pads.[1]

  • Disposal of Clean-up Materials: All materials used for cleanup must be disposed of as hazardous waste.[1]

Waste Disposal Plan:

All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[1]

  • Solid Waste Segregation: Collect all this compound-contaminated solid waste in a designated, clearly labeled hazardous waste bag within the laboratory.[1][3]

  • Liquid Waste Segregation: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.[1][3]

  • Container Management: Keep hazardous waste containers securely closed except when adding waste. Store these containers in a designated, well-ventilated, and secondary containment area.[3]

  • Disposal Request: Once a waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Workflow for Handling this compound

G140_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Solution Preparation cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don all required PPE prep_hood Verify fume hood operation prep_ppe->prep_hood prep_area Prepare clean work area prep_hood->prep_area weigh Weigh this compound powder prep_area->weigh transfer Transfer powder to vial weigh->transfer add_solvent Add solvent in fume hood transfer->add_solvent dissolve Vortex to dissolve add_solvent->dissolve collect_solid Collect solid waste dissolve->collect_solid collect_liquid Collect liquid waste dissolve->collect_liquid label_waste Label hazardous waste containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated area label_waste->store_waste dispose_waste Arrange for EHS pickup store_waste->dispose_waste spill Spill Occurs evacuate Evacuate Area spill->evacuate Large Spill contain Contain Spill spill->contain Small Spill cleanup Clean up spill contain->cleanup dispose_cleanup Dispose of cleanup materials as hazardous waste cleanup->dispose_cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.